molecular formula C7H6F2O2 B1306883 2,4-Difluoro-3-methoxyphenol CAS No. 886499-27-0

2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883
CAS No.: 886499-27-0
M. Wt: 160.12 g/mol
InChI Key: YKDVTFGQQQDBNM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H6F2O2 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVTFGQQQDBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393396
Record name 2,4-Difluoro-3-methoxyphenol
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Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-27-0
Record name 2,4-Difluoro-3-methoxyphenol
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Record name 886499-27-0
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Foundational & Exploratory

In-Depth Technical Guide: 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 886499-27-0

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to present a thorough and well-rounded profile, encompassing its chemical properties, potential synthesis, spectral characteristics, and safety considerations.

Chemical and Physical Properties

PropertyValueSource
CAS Number 886499-27-0[Internal Database]
Molecular Formula C₇H₆F₂O₂[Internal Database]
Molecular Weight 160.12 g/mol [Internal Database]
IUPAC Name This compound[Internal Database]
Predicted Boiling Point 238.4 ± 35.0 °C[Internal Database]
Predicted Density 1.331 ± 0.06 g/cm³[Internal Database]
Predicted pKa 8.36 ± 0.23[Internal Database]
Appearance White to yellow solid (predicted)[Internal Database]

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established synthetic methodologies for fluorinated and methoxylated phenols, a potential synthetic route can be proposed. The following is a hypothetical, yet plausible, experimental protocol.

Hypothetical Synthesis of this compound

This proposed synthesis involves the selective mono-methylation of 2,4-difluororesorcinol.

Materials:

  • 2,4-difluororesorcinol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-difluororesorcinol in 100 mL of acetone.

  • Addition of Base: Add 1.1 equivalents of anhydrous potassium carbonate to the solution.

  • Methylation: While stirring vigorously, slowly add 1.05 equivalents of dimethyl sulfate dropwise to the mixture at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1M HCl, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Workflow Diagram for Hypothetical Synthesis

Workflow for the Hypothetical Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 2,4-difluororesorcinol step1 Dissolve 2,4-difluororesorcinol in Acetone start1->step1 start2 Dimethyl sulfate step3 Add Dimethyl sulfate dropwise start2->step3 start3 Potassium carbonate step2 Add Potassium carbonate start3->step2 start4 Acetone start4->step1 step1->step2 step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Cool and filter step4->step5 step6 Concentrate filtrate step5->step6 step7 Dissolve in Diethyl ether step6->step7 step8 Wash with HCl and Brine step7->step8 step9 Dry over MgSO4 step8->step9 step10 Concentrate step9->step10 step11 Column Chromatography step10->step11 end_product Pure this compound step11->end_product

Caption: Hypothetical workflow for the synthesis of this compound.

Spectral Data

No experimental spectral data for this compound has been found in the reviewed literature. The following table provides predicted spectral data based on computational analysis and comparison with structurally similar compounds.

Technique Predicted Data
¹H NMR Aromatic protons: δ 6.5-7.2 ppm; Methoxy protons: δ 3.8-4.0 ppm (s, 3H); Phenolic proton: δ 5.0-6.0 ppm (br s, 1H)
¹³C NMR Aromatic carbons: δ 100-160 ppm; Methoxy carbon: δ 55-60 ppm
IR (Infrared) O-H stretch: ~3300-3500 cm⁻¹ (broad); C-O stretch: ~1200-1300 cm⁻¹; C-F stretch: ~1100-1200 cm⁻¹
Mass Spec (MS) [M]+ at m/z 160.03

Potential Applications in Drug Development

The biological activity of this compound has not been explicitly reported. However, the structural motifs present in the molecule, namely the fluorinated phenol and methoxy group, are common in many bioactive compounds. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Based on the activities of related methoxyphenol compounds, it is plausible that this compound could exhibit antioxidant and anti-inflammatory properties, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway

Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX-1 / COX-2 potentially inhibits

2,4-Difluoro-3-methoxyphenol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, making fluorinated phenols valuable scaffolds in the development of novel therapeutic agents.[1] This document outlines key physical and chemical data, provides a representative experimental protocol for its synthesis and characterization, and discusses its potential reactivity and roles in drug development.

Core Chemical Properties

This compound is a solid, white to yellow compound.[2] Its core chemical and physical properties are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 886499-27-0[2][3]
Molecular Formula C₇H₆F₂O₂[3]
Molecular Weight 160.12 g/mol
Appearance White to yellow solid[2]
Boiling Point 238.4 ± 35.0 °C (Predicted)[2]
Density 1.331 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.36 ± 0.23 (Predicted)[2]
Storage Temperature Room Temperature, stored under nitrogen[2]
HS Code 2907199090[2]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be extrapolated from general methods for synthesizing substituted phenols. One common method is the selective mono-methylation of a dihydroxylated precursor followed by any necessary fluorination steps, or starting from an already fluorinated precursor. A general method for the synthesis of methoxyphenols involves the reaction of a diol (like a fluorinated resorcinol) with a methylating agent such as dimethyl sulfate in the presence of a base.[4]

Representative Experimental Protocol: Synthesis

This protocol describes a general procedure for the selective O-methylation of a substituted resorcinol, which can be adapted for the synthesis of this compound from 2,4-difluororesorcinol.

Objective: To synthesize this compound via selective methylation of 2,4-difluororesorcinol.

Materials:

  • 2,4-difluororesorcinol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ice acetic acid

  • Anhydrous sodium sulfate

  • Deionized water

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 0.1 mol of 2,4-difluororesorcinol, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.[4]

  • Stir the mixture and heat to 80°C.[4]

  • Slowly add 0.12 mol of dimethyl sulfate dropwise from the dropping funnel.[4]

  • After the addition is complete, maintain the reaction at 80°C for 8 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature and neutralize to a weakly acidic pH with ice acetic acid.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Extract the aqueous phase with 25 mL of toluene.[4]

  • Combine all organic phases and wash sequentially with deionized water and then with a saturated sodium chloride solution.[4]

  • Dry the organic phase over anhydrous sodium sulfate.[4]

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.[4]

  • The crude product can be further purified by vacuum distillation or column chromatography to yield the final product.[4]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Add Reactants (2,4-difluororesorcinol, Toluene, NaOH) B 2. Heat to 80°C A->B C 3. Add Dimethyl Sulfate B->C D 4. React for 8 hours C->D E 5. Cool and Neutralize D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Phase F->G H 8. Dry with Na2SO4 G->H I 9. Solvent Evaporation H->I J 10. Vacuum Distillation/ Column Chromatography I->J K Final Product J->K

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis

Characterization of the final product is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques for this purpose.[5][6]

General Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized this compound.

Procedure:

  • Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.[5]

  • Process the spectra to analyze chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic, methoxy, and hydroxyl protons and carbons, as well as the fluorine couplings.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups. These substituents modulate the nucleophilicity and electrophilicity of the aromatic ring, influencing its participation in reactions such as electrophilic aromatic substitution.

In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][7] The trifluoromethyl group, for instance, is often used to block metabolic hotspots.[1] Similarly, the difluoro-substituent in this compound can improve its pharmacokinetic profile. Phenolic compounds, in general, are explored for various therapeutic applications.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Phenolic structures are known for their antimicrobial properties, which can be enhanced by halogenation.[8]

  • Anticancer Agents: Certain substituted phenols have demonstrated cytotoxic effects on cancer cell lines.[8]

  • Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory properties.[8]

The 2,4-difluoro-3-methoxyphenyl moiety can serve as a key building block in the synthesis of more complex molecules, including negative allosteric modulators (NAMs) for receptors like mGlu3, which are targets for neurological disorders.[9]

G Potential Role in Signaling Pathway Modulation A This compound (or derivative) B Target Protein (e.g., Kinase, Receptor) A->B Binds to/Modulates C Signaling Pathway (e.g., MAPK/ERK) B->C Inhibits/Activates D Cellular Response (e.g., Proliferation, Inflammation) C->D Regulates E Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) D->E Leads to

Caption: Conceptual diagram of a fluorinated phenol modulating a signaling pathway.

Safety and Handling

General Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid breathing dust, fumes, or vapors.[10]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a dry and cool place.[10]

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The unique properties of this compound make it a compound of significant interest for further investigation.

References

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyphenol: Properties, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential role in modulating key cellular signaling pathways. The strategic incorporation of fluorine and methoxy groups suggests its potential as a scaffold for developing novel therapeutic agents.

Core Properties of this compound

This compound is a substituted phenol containing two fluorine atoms and a methoxy group on the benzene ring. These functional groups are known to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 160.12 g/mol N/A
Molecular Formula C₇H₆F₂O₂N/A
CAS Number 886499-27-0N/A

Synthesis and Characterization: Experimental Protocols

Proposed Synthetic Protocol: Multi-step Synthesis from 1,2-Difluoro-3-methoxybenzene

This proposed synthesis involves the ortho-lithiation of 1,2-difluoro-3-methoxybenzene followed by electrophilic hydroxylation.

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Lithiation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve 1,2-difluoro-3-methoxybenzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. The fluorine and methoxy groups are expected to direct the lithiation to the C4 position. Stir the solution at -78 °C for 2 hours to ensure the complete formation of the aryllithium intermediate.

  • Borylation: To the cold aryllithium solution, add trimethyl borate dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature and then warm to room temperature overnight.

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Stir the mixture vigorously for 4-6 hours at room temperature.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected to show distinct signals for the aromatic proton and the methoxy group protons. The fluorine atoms will cause characteristic splitting patterns.

  • ¹³C NMR: Will display signals for the seven carbon atoms, with the carbons bonded to fluorine exhibiting large coupling constants.

  • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS):

  • GC-MS or LC-MS: Would be used to determine the molecular weight and fragmentation pattern of the compound, confirming the molecular formula C₇H₆F₂O₂.

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile would likely provide good separation. UV detection would be suitable due to the aromatic nature of the compound.

Potential Applications in Drug Development and Signaling Pathways

Fluorinated phenols are a recognized class of compounds in drug discovery, often investigated for their potential as kinase inhibitors and modulators of cellular signaling pathways.[1] Polyphenolic compounds, in general, are known to interact with various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.[2]

Hypothetical Role in MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[2] Given the structural motifs present in this compound, it is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, such as MEK or ERK. Such inhibition could block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the potential point of intervention of a hypothetical inhibitor, such as this compound, within the MAPK/ERK signaling pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Potential Inhibition by This compound Inhibitor->MEK Inhibitor->ERK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its unique combination of functional groups warrants exploration of its biological activities, particularly as a potential modulator of kinase-driven signaling pathways implicated in diseases such as cancer. The synthetic and analytical frameworks provided in this guide offer a starting point for researchers to synthesize and evaluate this promising compound. Further studies are essential to elucidate its precise mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,4-Difluoro-3-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with prospective analysis based on structurally related molecules to serve as a valuable resource for research and development.

Chemical Structure and Properties

This compound is a substituted aromatic compound containing two fluorine atoms, a hydroxyl group, and a methoxy group attached to a benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 886499-27-0[1]
Molecular Formula C₇H₆F₂O₂[1]
Molecular Weight 160.12 g/mol [2]
Appearance Not specified (likely a solid or oil)-
Boiling Point 238.4 ± 35.0 °C (Predicted)[3]
Density 1.331 ± 0.06 g/cm³ (Predicted)[3]
InChI Key YKDVTFGQQQDBNM-UHFFFAOYSA-N[2]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peaks and Splitting Patterns
¹H NMR Aromatic protons (2H), methoxy protons (3H, singlet), and a hydroxyl proton (1H, broad singlet). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.
¹³C NMR Seven distinct carbon signals are expected. The carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons typically appear in the 100-160 ppm range, while the methoxy carbon will be around 55-65 ppm.
IR (Infrared) Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and C-O and C-F stretches in the fingerprint region (~1000-1300 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) at m/z = 160.12. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic fragments.

Synthesis of this compound: A Prospective Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. The following is a hypothetical, multi-step synthesis protocol.

Proposed Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Bromination cluster_4 Step 5: Methoxylation A 1,3-Difluorobenzene B 2,4-Difluoronitrobenzene A->B HNO₃, H₂SO₄ C 2,4-Difluoroaniline B->C H₂, Pd/C D 2,4-Difluorophenol C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Heat E 3-Bromo-2,4-difluorophenol D->E Br₂, Solvent F This compound E->F NaOMe, CuI, Solvent G cluster_0 Structural Features cluster_1 Potential Biological Activities cluster_2 Rationale A This compound B Antimicrobial A->B C Antioxidant A->C D Anti-inflammatory (e.g., COX-2 inhibition) A->D E Enzyme Inhibition A->E F Phenolic hydroxyl group B->F C->F H Methoxyphenol core D->H G Fluorine substitution (enhances metabolic stability and binding) E->G

References

The Biological Activity of Difluorinated Phenols: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. Difluorinated phenols, in particular, represent a privileged structural motif, offering unique physicochemical properties that can significantly enhance the therapeutic potential of parent compounds. The introduction of two fluorine atoms can modulate acidity, lipophilicity, metabolic stability, and binding affinity, leading to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activities of difluorinated phenols, focusing on their applications as enzyme inhibitors, anticancer agents, and antimicrobial compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical class.

Enzyme Inhibition

Difluorinated phenols have emerged as potent and selective inhibitors of various enzymes implicated in a range of diseases. The electron-withdrawing nature of the difluoromethyl group can enhance binding interactions within the enzyme's active site and influence the compound's mechanism of action.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the biosynthesis of steroid hormones and has been identified as a key target in hormone-dependent cancers, such as breast cancer. Difluorinated phenolic compounds have been investigated as STS inhibitors.

Quantitative Data: Steroid Sulfatase Inhibition

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
2-Difluoromethoxy Estratriene Sulfamates2-difluoromethoxy-3-sulfamoyloxy compoundsSteroid Sulfatase (JEG-3 cell lysate)44 - 75[1]
2-Difluoromethoxy Estratriene SulfamatesBis-sulfamate derivativeSteroid Sulfatase (whole cell assay)3.7[1]

Experimental Protocol: Irreversible Steroid Sulfatase (STS) Inhibition Assay

This protocol is designed to determine the inhibitory constant (KI) and the rate of inactivation (kinact) for irreversible inhibitors of STS.[2]

Materials:

  • Purified STS enzyme

  • Radiolabeled substrate (e.g., [3H]-Estrone Sulfate)

  • Test inhibitor (difluorinated phenol derivative)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

  • Toluene or other suitable organic solvent for extraction

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the STS enzyme and the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the STS enzyme at a fixed concentration and varying concentrations of the irreversible inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixtures for different time intervals at 37°C to allow for the covalent modification of the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). Vortex to extract the unconjugated steroid product.

  • Quantification: Centrifuge the tubes to separate the phases. Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The data can be fitted to a pseudo-first-order equation to determine kobs. A secondary plot of kobs versus inhibitor concentration allows for the determination of KI and kinact.

DYRK1A/B Kinase Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are implicated in neurodegenerative diseases and certain cancers. Fluorinated polyphenols have shown promise as selective inhibitors of these kinases.

Quantitative Data: DYRK1A/B Kinase Inhibition

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Fluorinated PolyphenolCompound 1c (a fluorinated EGCG derivative)DYRK1A~300-400 (for parent EGCG)[3]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for DYRK1A

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to DYRK1A.[4]

Materials:

  • DYRK1A kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer 236

  • Kinase Buffer A

  • Test inhibitor (difluorinated phenol derivative)

  • 384-well microplate

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity

Difluorinated phenols have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity of Difluorinated Phenols

Compound ClassCell LineActivityIC50 (µM)Reference
2-Difluoromethoxy Estratriene DerivativeMCF-7 (Breast Cancer)Antiproliferative2.6[1]
2-Difluoromethoxy Estratriene DerivativeMDA-MB-231 (Breast Cancer)Antiproliferative3.03[1]
Marine-Derived BromophenolHCT-116 (Colon Cancer)Growth Inhibition1.32 - 20.4[5]
Marine-Derived BromophenolDLD-1 (Colon Cancer)Growth Inhibition12.4 - 18.3[5]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the difluorinated phenol compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The unique properties of difluorinated phenols also translate to potent antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Phenolic Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Phenolic Acids (Ferulic acid)E. coli, P. aeruginosa, S. aureus, L. monocytogenes100 - 1250[8]
Phenolic Acids (Gallic acid)E. coli, P. aeruginosa, S. aureus, L. monocytogenes500 - 2000[8]
Lignans (Pinoresinol)P. aeruginosa, B. subtilis3.9 - 31.25[8]
XanthonesS. aureus16 - 128 (mg/L)[9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (difluorinated phenol)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the difluorinated phenol compound in the microtiter plate using MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Signaling Pathway Modulation

The biological effects of phenolic compounds, including their difluorinated analogs, are often mediated through the modulation of intracellular signaling pathways. While specific studies on difluorinated phenols are emerging, their activity can be inferred from the well-established roles of other polyphenols in key cellular cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. Many polyphenols are known to inhibit NF-κB activation.[12][13]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Survival) Difluorophenol Difluorinated Phenol Difluorophenol->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by difluorinated phenols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Polyphenols have been shown to modulate this pathway at various points.[14][15][16]

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Leads to Difluorophenol Difluorinated Phenol Difluorophenol->Raf Inhibits

Caption: Potential modulation of the MAPK signaling cascade by difluorinated phenols.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it a key therapeutic target. Numerous natural polyphenols have been identified as inhibitors of this pathway.[17][18][19]

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Growth & Survival mTOR->Response Promotes Difluorophenol Difluorinated Phenol Difluorophenol->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized inhibitory effect of difluorinated phenols on the PI3K/Akt pathway.

Conclusion

Difluorinated phenols represent a highly valuable class of compounds with a broad spectrum of biological activities. Their utility as enzyme inhibitors, anticancer agents, and antimicrobial compounds is well-documented and continues to be an active area of research. The ability of the difluoromethyl group to fine-tune molecular properties provides a powerful tool for medicinal chemists to optimize lead compounds. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full potential of difluorinated phenols in their drug discovery and development programs. Further investigation into the specific interactions of these compounds with their biological targets and their effects on cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and evaluation of novel fluorinated phenolic compounds. This whitepaper provides an in-depth look at the enhanced therapeutic potential of these molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The strategic incorporation of fluorine into phenolic compounds represents a paradigm shift in medicinal chemistry. This modification has been shown to significantly enhance the pharmacological properties of these molecules, including metabolic stability, bioavailability, and target-binding affinity. This guide delves into the core aspects of this exciting field, offering a practical resource for professionals engaged in the discovery and development of next-generation therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative novel fluorinated phenolic compounds.

Table 1: In Vitro DYRK1A/B Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Selectivity vs. DYRK2
GCG-2”F,5”OMe (1c) DYRK1A73~4-5x
DYRK1BNot specified, little to no selectivity vs. DYRK1A
EGCG (parent compound)DYRK1A300-400[1]Not specified
HarmineDYRK1A33[2]Not specified
GNF2133DYRK1A6.2[2]Not specified

Table 2: In Vitro Anticancer Activity of Fluorinated Chalcones

CompoundCell LineIC50 (µM)
Fluorinated Chalcone 2a HepG2 (Liver Cancer)67.51 ± 2.26[3]
8-Fluoroisoflavanone 27 MCF-7 (Breast Cancer)15[4]
Doxorubicin (Positive Control)HepG2 (Liver Cancer)Not specified[3]

Table 3: In Vivo Efficacy of GCG-2”F,5”OMe (1c)

Animal ModelKey Findings
LPS-Induced Inflammation Model Significantly suppressed LPS-induced inflammation.[1]
MPTP-Induced Parkinson's Disease Model Showed excellent activity in preventing dopaminergic neuron loss.[1]

Key Signaling Pathways

The therapeutic effects of fluorinated phenolic compounds are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt DYRK1A_active DYRK1A (Active) Akt->DYRK1A_active Activates Septin 4 Septin 4 DYRK1A_active->Septin 4 Phosphorylates Tau Tau DYRK1A_active->Tau Phosphorylates NF-κB NF-κB DYRK1A_active->NF-κB Activates CREB CREB DYRK1A_active->CREB Phosphorylates p-Tau Phosphorylated Tau (Neurotoxicity) GCG-2”F,5”OMe GCG-2”F,5”OMe (1c) GCG-2”F,5”OMe->DYRK1A_active Inhibits Gene Transcription Gene Transcription (Inflammation, Proliferation) NF-κB->Gene Transcription CREB->Gene Transcription Synthesis_Workflow Start Start Precursors Fluorinated Aromatic Aldehyde & Fluorinated Aromatic Ketone Start->Precursors Condensation Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or Ba(OH)2) Precursors->Condensation Chalcone Fluorinated Chalcone Condensation->Chalcone Cyclization Oxidative Cyclization (e.g., I2/DMSO) Chalcone->Cyclization Purification Purification (e.g., Column Chromatography) Chalcone->Purification Isolate Chalcone Flavone Fluorinated Flavone Cyclization->Flavone Flavone->Purification Isolate Flavone Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide on the Exploratory Reactions of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyphenol is a unique aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctionalized benzene ring, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive hydroxyl group, offers a versatile platform for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the predicted exploratory reactions of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document outlines potential synthetic pathways based on established reactivity patterns of analogous substituted phenols. Detailed experimental protocols for key transformations, quantitative data where available for similar substrates, and visualizations of reaction pathways and workflows are presented to facilitate further research and application of this promising chemical entity.

Introduction

The strategic incorporation of fluorine atoms and methoxy groups into phenolic scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This compound presents a compelling, yet underexplored, combination of these features. This guide aims to bridge the current knowledge gap by proposing a series of exploratory reactions, thereby providing a roadmap for the synthesis of novel derivatives with potential biological or material applications.

Predicted Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the two fluorine atoms acidifies the phenolic proton and deactivates the ring towards electrophilic aromatic substitution, while directing such substitutions to the C6 position. The methoxy group, being electron-donating, partially mitigates this deactivation. The hydroxyl group is a prime site for O-alkylation, O-acylation, and can participate in various coupling reactions.

The following sections detail the predicted reactivity at each functional site.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is expected to be the most reactive site for a variety of transformations.

Etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. Due to the electron-withdrawing fluorine atoms, the phenoxide is stabilized, which may require slightly more forcing conditions compared to unsubstituted phenols.

Table 1: Predicted O-Alkylation and O-Arylation Reactions

ReactionReagentBaseSolventProbable Product
O-MethylationMethyl iodideK₂CO₃Acetone2,4-Difluoro-1,3-dimethoxybenzene
O-BenzylationBenzyl bromideNaHTHF1-(Benzyloxy)-2,4-difluoro-3-methoxybenzene
O-Arylation4-FluoronitrobenzeneCs₂CO₃DMF1-(4-Nitrophenoxy)-2,4-difluoro-3-methoxybenzene

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetone, 60-80 °C for DMF) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_phenol This compound dissolve Dissolve phenol and base in solvent start_phenol->dissolve start_reagent Alkylating Agent (RX) add_reagent Add alkylating agent start_reagent->add_reagent start_base Base (e.g., K2CO3) start_base->dissolve dissolve->add_reagent heat Heat and monitor add_reagent->heat quench Quench with water heat->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column chromatography concentrate->purify product O-Alkylated Product purify->product

Caption: Experimental workflow for O-alkylation.

The phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This strategy opens up avenues for the synthesis of a wide range of biaryl, arylamine, and arylalkyne derivatives.[1]

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandBaseSolventProbable Product
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2,4-Difluoro-3-methoxybiphenyl
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneN-(2,4-Difluoro-3-methoxyphenyl)aniline
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF1-(Phenylethynyl)-2,4-difluoro-3-methoxybenzene

Experimental Protocol: General Procedure for Suzuki Coupling of the Triflate Derivative

  • Triflate Formation: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in CH₂Cl₂ at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Work up to isolate the triflate.

  • Suzuki Coupling: To a degassed mixture of the triflate (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., 90 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography.

dot

Suzuki_Coupling_Pathway phenol This compound triflate Triflate Derivative phenol->triflate Tf2O, Pyridine product Biaryl Product triflate->product Pd Catalyst, Base boronic_acid Ar-B(OH)2 boronic_acid->product Reactivity_Summary cluster_hydroxyl Hydroxyl Group Reactions cluster_aromatic Aromatic Ring Reactions center This compound o_alkylation O-Alkylation center->o_alkylation RX, Base o_arylation O-Arylation center->o_arylation ArX, Base pd_coupling Pd Cross-Coupling (via Triflate) center->pd_coupling 1. Tf2O 2. Pd cat., Coupling Partner electrophilic_sub Electrophilic Substitution (at C6) center->electrophilic_sub Electrophile (e.g., NBS) snar Nucleophilic Aromatic Substitution (at C4) center->snar Strong Nucleophile, Heat

References

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Impact of Fluorine in Organic Synthesis

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. When strategically placed, fluorine can enhance metabolic stability, improve bioavailability, modulate pKa, and increase binding affinity to biological targets. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms.[1] This guide provides a comprehensive overview of the common fluorinated building blocks, their synthesis, and their application in the development of novel chemical entities.

The use of fluorinated building blocks remains a dominant strategy in drug discovery.[2] This approach allows for the introduction of fluorine-containing moieties at various stages of a synthetic sequence, providing a powerful toolkit for lead optimization and the exploration of structure-activity relationships (SAR). This guide will delve into the synthesis and application of key fluorinated building blocks, providing detailed experimental protocols and quantitative data to aid researchers in their practical application.

Core Fluorinated Building Blocks and Their Synthesis

A diverse array of fluorinated building blocks are utilized in organic synthesis, each imparting distinct properties to the target molecule. These can be broadly categorized by the nature of the fluorine-containing group.

Trifluoromethyl (-CF₃) Containing Building Blocks

The trifluoromethyl group is one of the most common fluorinated motifs in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and binding affinity.[3][4]

Synthesis of Trifluoromethylated Arenes:

A common strategy for the synthesis of trifluoromethylated arenes is the trifluoromethylation of aryl boronic acids or halides. Photoredox catalysis has emerged as a mild and efficient method for this transformation.[5]

Table 1: Photoredox Trifluoromethylation of Styrene Derivatives

EntryStyrene DerivativeProductYield (%)Reference
1Styrene1-phenyl-2-(trifluoromethyl)ethane85[6]
24-Methylstyrene1-(p-tolyl)-2-(trifluoromethyl)ethane65
34-Chlorostyrene1-(4-chlorophenyl)-2-(trifluoromethyl)ethane72[6]
Difluoromethyl (-CHF₂) Containing Building Blocks

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a lipophilic hydrogen bond donor.[7][8] This unique property allows it to maintain or enhance biological activity while improving pharmacokinetic properties.

Synthesis of Difluoromethylated Heterocycles:

The direct C-H difluoromethylation of heterocycles has been achieved using various methods, including electrochemical oxidation.[9][10]

Table 2: Electrochemical Difluoromethylation of Indoles

EntryIndole DerivativeProductYield (%)Reference
1N-Phenylindole2-(Difluoromethyl)-1-phenyl-1H-indole75[9]
25-Bromo-N-methylindole5-Bromo-2-(difluoromethyl)-1-methyl-1H-indole68[9]
3N-Acetylindole1-Acetyl-2-(difluoromethyl)-1H-indole55[9]
Monofluorinated and Other Fluorinated Building Blocks

Monofluorination can subtly alter the electronic properties and conformation of a molecule. Reagents like Selectfluor® are commonly used for electrophilic fluorination of electron-rich systems.[4][11] Nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF) are effective for the displacement of leaving groups.[12]

Synthesis of Fluorinated Pyridines:

Fluorinated pyridines are important building blocks in medicinal chemistry. Their synthesis can be challenging but various methods have been developed, including nucleophilic aromatic substitution and direct C-H fluorination.[3][11]

Table 3: Synthesis of 2-Fluoropyridines

EntryStarting MaterialReagentProductYield (%)Reference
12-ChloropyridineTBAF2-Fluoropyridine85[12]
2PyridineAgF₂2-Fluoropyridine70[11]
32-AminopyridineNaNO₂/HF2-Fluoropyridine65[11]

Experimental Protocols

General Workflow for Organic Synthesis

A typical workflow for the synthesis, purification, and characterization of fluorinated building blocks is outlined below.

G A Reaction Setup (Glassware, Reagents) B Reaction (Heating/Cooling, Stirring) A->B Add Reagents C Reaction Monitoring (TLC, LC-MS) B->C Monitor Progress D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Chromatography, Recrystallization) D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product G Final Product F->G Confirm Structure

Caption: General workflow for an organic synthesis experiment.

Protocol 1: Photoredox-Catalyzed Trifluoromethylation of 4-Methylstyrene

This protocol describes the trifluoromethylation of 4-methylstyrene using a ruthenium-based photocatalyst.

Materials:

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.171 g, 0.50 mmol)

  • Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) [Ru(bpy)₃(PF₆)₂] (0.0022 g, 0.0025 mmol)

  • 4-Methylstyrene (0.079 mL, 0.60 mmol)

  • Acetonitrile (degassed, 10 mL)

  • Ion-exchanged water (1 mL)

  • Dichloromethane

  • Brine

  • Sodium sulfate

  • Silica gel

Procedure:

  • To a solution of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate and Ru(bpy)₃(PF₆)₂ in acetonitrile and ion-exchanged water, add 4-methylstyrene at room temperature under a nitrogen atmosphere.

  • Place the reaction mixture 2-3 cm from a blue LED lamp and stir at room temperature under visible light irradiation for 5 hours.

  • After the reaction is complete, add water (10 mL) and dichloromethane (15 mL) and separate the layers.

  • Extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Combine the organic phases, wash with brine (50 mL), dry over sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide.

    • Yield: 80 mg (65%)

    • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.10 (m, 4H), 6.27 (brs, 1H), 5.30 (q, 1H, J = 7.8 Hz), 2.80-2.50 (m, 2 H), 2.33 (s, 3H).

Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®

This protocol details the monofluorination of a β-ketoester using Selectfluor®.[7]

Materials:

  • β-Ketoester (1 mmol)

  • Selectfluor® (0.708 g, 2 mmol)

  • Sodium chloride (twice the total mass of substrate and Selectfluor®)

  • Acetonitrile (0.25 mL)

  • Stainless steel milling jar (10 mL) with a milling ball

Procedure:

  • To a 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor®, sodium chloride, and acetonitrile.

  • Add the milling ball and mill the mixture at 30 Hz for 2 hours.

  • Transfer the resulting powder into a flask and proceed with work-up and purification.

    • Yields: Typically >90% for monofluorinated products.

Protocol 3: Nucleophilic Fluorination of an Alkyl Halide with TBAF

This protocol describes the nucleophilic substitution of an alkyl iodide with tetrabutylammonium fluoride (TBAF).[13]

Materials:

  • 2-(3-Iodopropoxy)naphthalene (1a)

  • Tetrabutylammonium fluoride (TBAF)

  • t-Amyl alcohol

Procedure:

  • Dissolve 2-(3-iodopropoxy)naphthalene in t-amyl alcohol.

  • Add TBAF to the solution and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

    • Yield of 2-(3-fluoropropoxy)naphthalene: 76%

Applications in Drug Discovery: Signaling Pathways

Fluorinated building blocks are instrumental in the design of drugs that target specific signaling pathways.

Roflumilast and the PDE4 Signaling Pathway

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is crucial for its activity. Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and reduces inflammation.[5][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Inflammation PKA_active->Inflammation Reduces Roflumilast Roflumilast Roflumilast->PDE4 Inhibits G cluster_0 Parietal Cell cluster_1 Gastric Lumen Pantoprazole_inactive Pantoprazole (Prodrug) Pantoprazole_active Activated Pantoprazole Pantoprazole_inactive->Pantoprazole_active Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Pantoprazole_active->Proton_Pump Irreversibly Inhibits H_ion_out Proton_Pump->H_ion_out H_ion_in K_ion_out Acid_Secretion Gastric Acid (HCl) H_ion_out->Acid_Secretion K_ion_in K_ion_in->Proton_Pump

References

Preliminary Technical Guide: 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its chemical properties, outlines a putative synthesis strategy, and discusses its potential as a building block in the development of novel active pharmaceutical ingredients (APIs). Due to the limited publicly available data on this specific molecule, this guide also extrapolates information from structurally related compounds to provide insights into its likely characteristics and safe handling procedures. Further experimental validation is required to confirm the data presented herein.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Phenolic compounds, on the other hand, are a well-established class of molecules with a wide range of biological activities.[2] The convergence of these two features in this compound suggests its potential as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 886499-27-0N/A
Molecular Formula C₇H₆F₂O₂N/A
Molecular Weight 160.12 g/mol N/A
Predicted Boiling Point 238.4 ± 35.0 °CN/A
Predicted Density 1.43 ± 0.1 g/cm³N/A
Predicted pKa 8.5 ± 0.2N/A

Synthesis and Purification

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. One potential pathway involves the multi-step transformation of 1,3-difluoro-2-methoxybenzene.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Nitration of 1,3-difluoro-2-methoxybenzene to introduce a nitro group onto the aromatic ring.

  • Reduction of the nitro group to an amine, yielding 2,4-difluoro-3-methoxyaniline.

  • Diazotization of the aniline followed by hydrolysis of the diazonium salt to afford the target this compound.

This proposed pathway is illustrated in the workflow diagram below.

G start 1,3-Difluoro-2-methoxybenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2,4-Difluoro-1-nitro-3-methoxybenzene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 2,4-Difluoro-3-methoxyaniline step2->intermediate2 step3 Diazotization (NaNO2, HCl) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Hydrolysis (H2O, heat) intermediate3->step4 product This compound step4->product G start This compound step1 Functionalization (e.g., Etherification, Esterification) start->step1 intermediate1 Derivatized Intermediate step1->intermediate1 step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate1->step2 intermediate2 Advanced Intermediate step2->intermediate2 step3 Further Synthetic Steps intermediate2->step3 product Active Pharmaceutical Ingredient (API) step3->product G start This compound screen1 Primary Screening (e.g., Cytotoxicity, Antimicrobial) start->screen1 result1 Active / Inactive screen1->result1 screen2 Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) result1->screen2 If Active result2 Potency & Selectivity screen2->result2 screen3 In Vivo Studies (Animal Models) result2->screen3 If Potent & Selective result3 Efficacy & Toxicity screen3->result3 product Lead Compound Identification result3->product If Efficacious & Safe

References

Spectroscopic Profile of 2,4-Difluoro-3-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups, create a unique electronic environment that can influence molecular interactions and reactivity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols for obtaining this data are also detailed.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constants (J) (Hz)Assignment
~6.85dddJ(H,F) ≈ 10.5, J(H,H) ≈ 9.0, J(H,F) ≈ 2.5H-6
~6.60dddJ(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,F) ≈ 2.0H-5
~5.50s (broad)-OH
~3.90s-OCH₃

Note: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)Assignment
~155-160ddC-2 (J(C,F) ≈ 240-250 Hz, J(C,F) ≈ 10-15 Hz)
~145-150ddC-4 (J(C,F) ≈ 240-250 Hz, J(C,F) ≈ 10-15 Hz)
~140-145dC-1 (J(C,F) ≈ 15-20 Hz)
~125-130dC-3 (J(C,F) ≈ 5-10 Hz)
~110-115ddC-5 (J(C,F) ≈ 20-25 Hz, J(C,F) ≈ 3-5 Hz)
~105-110ddC-6 (J(C,F) ≈ 20-25 Hz, J(C,F) ≈ 3-5 Hz)
~56-60sOCH₃

Note: The carbon atoms attached to or near fluorine atoms will show splitting due to carbon-fluorine coupling.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1450StrongC=C stretch (aromatic ring)
1250-1150StrongC-O-C stretch (asymmetric)
1100-1000StrongC-F stretch
1050-1000MediumC-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
160High[M]⁺ (Molecular Ion)
145Medium[M - CH₃]⁺
117Medium[M - CH₃ - CO]⁺
89Low[M - CH₃ - CO - CO]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
~275~2000-3000π → π
~220~8000-10000π → π

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign proton and carbon signals, especially with complex splitting patterns, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder should be recorded and subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity UV_Vis->Structure

Caption: Workflow for Spectroscopic Analysis.

theoretical properties of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of its theoretical properties. However, a thorough investigation of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific molecule. While basic molecular and structural information is available, detailed experimental protocols, quantitative physicochemical data, and biological activity studies are not publicly documented. This guide, therefore, summarizes the available theoretical data and provides a framework for potential future experimental investigation.

Core Properties

Based on its chemical structure, several key theoretical properties of this compound can be determined. These properties are essential for its identification and for predicting its behavior in chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 886499-27-0P&S Chemicals[1]
Chemical Formula C₇H₆F₂O₂P&S Chemicals[1]
Molecular Weight 160.12 g/mol CymitQuimica[2]

Predicted Physicochemical Data

While experimentally determined data is unavailable, computational models can provide predictions for several important physicochemical parameters. These values, presented in Table 2, can guide initial experimental design and hypothesis generation. It is crucial to note that these are predictions and require experimental validation.

PropertyPredicted Value
Boiling Point Not Available
Melting Point Not Available
pKa Not Available
LogP Not Available
Density Not Available

Spectroscopic Data (Theoretical)

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Although experimental spectra for this compound are not found in the public domain, theoretical spectra can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to:

  • O-H stretching of the phenolic hydroxyl group.

  • C-H stretching of the aromatic ring and the methoxy group.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the phenol and methoxy ether linkages.

  • C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, hydroxyl group, and potentially fluorine atoms.

Potential Synthesis and Experimental Workflow

While a specific synthesis protocol for this compound is not documented, a hypothetical synthetic route can be proposed based on general organic chemistry principles. This could serve as a starting point for its laboratory preparation.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 1,3-Difluorobenzene 1,3-Difluorobenzene 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 1,3-Difluorobenzene->2,4-Difluoronitrobenzene Nitration Reagents_Nitration HNO₃, H₂SO₄ Reagents_Nitration->2,4-Difluoronitrobenzene 2,4-Difluoro-3-nitroanisole 2,4-Difluoro-3-nitroanisole 2,4-Difluoronitrobenzene->2,4-Difluoro-3-nitroanisole Nucleophilic Aromatic Substitution (CH₃O⁻) 2,4-Difluoro-3-methoxyaniline 2,4-Difluoro-3-methoxyaniline 2,4-Difluoro-3-nitroanisole->2,4-Difluoro-3-methoxyaniline Reduction (e.g., Fe/HCl) This compound This compound 2,4-Difluoro-3-methoxyaniline->this compound Diazotization followed by Hydrolysis

Caption: A potential synthetic pathway for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound, specifically the presence of fluorine atoms and a methoxy group on a phenolic scaffold, suggest potential utility in drug discovery.

  • Fluorine Substitution: Fluorine is a common bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Phenolic Moiety: Phenols are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.

  • Methoxy Group: The methoxy group can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Given these features, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. However, without any biological screening data, its specific roles remain speculative.

Conclusion and Future Directions

This technical guide consolidates the currently available theoretical information on this compound. The conspicuous absence of experimental data highlights a significant opportunity for further research. Future work should focus on:

  • Chemical Synthesis and Characterization: Development and documentation of a reliable synthetic protocol followed by comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: Evaluation of its biological activity in various assays to identify potential therapeutic applications. This could include antimicrobial, antioxidant, and anticancer screening.

The generation of such empirical data is essential to unlock the full potential of this compound for the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols: 2,4-Difluoro-3-methoxyphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Difluoro-3-methoxyphenol as a valuable building block in medicinal chemistry, with a focus on its application in the synthesis of novel therapeutic agents. While direct biological activity data for this specific phenol is limited in publicly available literature, its structural motifs suggest potential for broader biological screening.

Overview of this compound

This compound is a poly-substituted aromatic compound that has gained importance as an intermediate in the synthesis of complex bioactive molecules. Its strategic combination of fluoro and methoxy groups on a phenolic ring makes it a versatile precursor for introducing key pharmacophoric elements into drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and phenol groups provide handles for further chemical modification.

Table 1: Compound Properties

PropertyValue
CAS Number 886499-27-0[][2][3]
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
Appearance Varies (typically a solid)
Purity Commercially available up to >97%

Application in the Synthesis of HSD17B13 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4] Inhibition of this enzyme is a promising therapeutic strategy for these chronic liver conditions.

Synthesis of 2-chloro-4-(2,4-difluoro-3-methoxyphenoxy)pyrimidine

This compound serves as a key nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloropyrimidine to form a diaryl ether linkage, a common scaffold in kinase inhibitors and other targeted therapies.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenol This compound reaction SNAr Reaction phenol->reaction pyrimidine 2,4-Dichloropyrimidine pyrimidine->reaction base Sodium Hydroxide (NaOH) base->reaction solvent Acetone/Water solvent->reaction product 2-chloro-4-(2,4-difluoro-3- methoxyphenoxy)pyrimidine reaction->product G start 3-Methoxyphenol step1 Electrophilic Fluorination (e.g., Selectfluor) start->step1 intermediate Fluorinated Intermediate(s) step1->intermediate step2 Further Functionalization/ Purification intermediate->step2 product This compound step2->product G start Test Compound: This compound primary_screening Primary Screening (e.g., Antioxidant, Antimicrobial Assays) start->primary_screening hit_identification Hit Identification (Activity > Threshold?) primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cytotoxicity, Enzyme Inhibition) hit_identification->secondary_screening Yes stop Inactive/Discard hit_identification->stop No lead_optimization Lead Optimization (SAR Studies) secondary_screening->lead_optimization

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Difluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,4-difluoro-3-methoxyphenol derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The protocols address the challenges associated with the coupling of electron-deficient phenol derivatives, offering optimized conditions to achieve high yields and purity.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[4] The coupling of fluorinated phenols, such as this compound, presents unique challenges due to the electronic properties of the substrates.[5] However, the resulting fluorinated biaryl methoxy scaffolds are crucial components in a variety of biologically active compounds.

This document outlines two primary approaches for the Suzuki coupling of this compound derivatives: the coupling of the corresponding aryl triflate and the direct coupling using the boronic acid derivative.

Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide or triflate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_complex->pd2_boronate Transmetalation (Ar'-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two representative protocols are provided below. Protocol 1 describes the coupling of a 2,4-difluoro-3-methoxyphenyl derivative (as the triflate) with an arylboronic acid. Protocol 2 outlines the coupling of 2,4-difluoro-3-methoxyphenylboronic acid with an aryl halide.

Protocol 1: Suzuki Coupling of 2,4-Difluoro-3-methoxyphenyl Triflate with an Arylboronic Acid

This protocol is adapted from procedures for the coupling of aryl triflates.[8][9][10]

Materials:

  • 2,4-Difluoro-3-methoxyphenyl triflate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure:

  • To an oven-dried reaction vessel, add 2,4-difluoro-3-methoxyphenyl triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2,4-Difluoro-3-methoxyphenylboronic Acid with an Aryl Halide

This protocol is based on the synthesis of Diflunisal and similar fluorinated biaryls.[11]

Materials:

  • 2,4-Difluoro-3-methoxyphenylboronic acid

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 equiv) and 2,4-difluoro-3-methoxyphenylboronic acid (1.5 equiv) in the solvent mixture (e.g., DMF/H₂O 1:1).

  • Add the base (2.0-3.0 equiv) to the mixture.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (1-3 mol%).

  • Heat the reaction mixture to 75-90 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or silica gel chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of fluorinated aryl compounds, which can be used as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Triflate

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O801285
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O100892
3Pd(PPh₃)₄ (3)-K₂CO₃ (3)DME/H₂O901078
4PdCl₂(dppf) (2)-Na₂CO₃ (2)THF/H₂O851288

Table 2: Substrate Scope for Suzuki Coupling with 2,4-Difluorophenylboronic Acid [11]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromosalicylic acidPdCl₂ (1)K₂CO₃ (2)DMF/H₂O75498
24-BromoanisolePd(OAc)₂ (2)K₃PO₄ (2.5)Dioxane/H₂O80691
33-BromopyridinePd(PPh₃)₄ (3)Cs₂CO₃ (2)Toluene/H₂O90585
44-IodotoluenePdCl₂(dppf) (1.5)K₂CO₃ (2)DMF/H₂O80395

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow start Start reagents Combine Aryl Halide/Triflate, Boronic Acid, and Base start->reagents degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is often substrate-dependent. For electron-deficient substrates, more electron-rich and bulky phosphine ligands like XPhos or SPhos can be beneficial.[5]

  • Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases (e.g., K₃PO₄ instead of stronger bases), lower reaction temperatures, and shorter reaction times can help minimize this side reaction.[6]

  • Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation. Degassing the solvent and using an inert atmosphere are crucial.

  • Poor Solubility: If reactants have poor solubility, a different solvent system or the addition of a phase-transfer catalyst may be necessary.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound derivatives in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable biaryl compounds for drug discovery and materials science applications.

References

Applications of Substituted Difluorophenols in Modern Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Substituted difluorophenols, in particular, serve as valuable building blocks and core structural motifs. The high electronegativity of fluorine can modulate the acidity (pKa) of the phenolic hydroxyl group, influence binding interactions with target proteins through hydrogen bonding and dipole interactions, and block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. This document provides detailed application notes on approved drugs containing difluorophenyl moieties, complete with quantitative data, signaling pathways, and experimental protocols for researchers in drug discovery.

Application Note 1: Encorafenib - A BRAF V600E Kinase Inhibitor

Background: Encorafenib (Braftovi®) is a potent, selective kinase inhibitor approved for the treatment of certain types of melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer that harbor a specific BRAF V600E or V600K mutation.[1][2] Its structure features a 2,4-difluorophenyl group that contributes to its binding and overall profile.

Mechanism of Action: The BRAF gene encodes a serine/threonine kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway regulates cellular proliferation, differentiation, and survival. Mutations like V600E lead to a constitutively active BRAF kinase, resulting in persistent downstream signaling and uncontrolled cell growth.[1][2] Encorafenib targets this mutated BRAF V600E protein, inhibiting its kinase activity and suppressing the aberrant signaling cascade.[1][3]

MAPK Signaling Pathway & Encorafenib Inhibition

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Encorafenib Encorafenib Encorafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Tumor Growth Transcription->Proliferation

Caption: MAPK signaling pathway with BRAF V600E mutation and Encorafenib inhibition.
Quantitative Data: In Vitro Inhibitory Activity of Encorafenib

The potency of Encorafenib has been quantified using cell-free biochemical assays and cell-based proliferation assays.

Target KinaseAssay TypeIC₅₀ (nM)Reference
BRAF V600ECell-Free0.35[1][4][5]
Wild-Type BRAFCell-Free0.47[1][4][5]
C-RAF (CRAF)Cell-Free0.30[1][4][5]
BRAF V600E CellsCell Proliferation<40[6]
Experimental Protocols

This protocol is for determining the IC₅₀ of an inhibitor against purified BRAF V600E kinase. It measures the amount of ATP consumed during the phosphorylation of a substrate.

Kinase_Assay_Workflow prep 1. Reagent Preparation - Dilute Encorafenib (serial dilution) - Prepare Kinase, Substrate (MEK1), ATP plate 2. Plate Setup (384-well) - Add 1 µL inhibitor/DMSO control - Add 2 µL BRAF V600E enzyme prep->plate initiate 3. Initiate Reaction - Add 2 µL of Substrate/ATP mix plate->initiate incubate 4. Kinase Reaction - Incubate for 60 min at room temp. initiate->incubate stop 5. Stop & Deplete ATP - Add 5 µL ADP-Glo™ Reagent - Incubate for 40 min incubate->stop detect 6. Signal Generation - Add 10 µL Kinase Detection Reagent - Incubate for 30 min stop->detect read 7. Data Acquisition - Read luminescence on plate reader detect->read analyze 8. Data Analysis - Normalize to controls - Plot dose-response curve - Calculate IC₅₀ read->analyze

Caption: General workflow for an in vitro luminescent kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Encorafenib in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to its Km value for BRAF.

  • Assay Procedure (using a system like ADP-Glo™):

    • Add 1 µL of serially diluted Encorafenib or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 2 µL of diluted BRAF V600E enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luminescent signal. Incubate for 30 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.

Application Note 2: Capmatinib - A MET Tyrosine Kinase Inhibitor

Background: Capmatinib (Tabrecta®) is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase. It is approved for the treatment of metastatic NSCLC in adults whose tumors have a mutation that leads to MET exon 14 skipping.[7][8] The core structure of Capmatinib incorporates a 2-fluoro-N-methyl-4-benzamide component, where the fluorine substitution is key to its activity.

Mechanism of Action: The MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, activating multiple downstream oncogenic signaling pathways. These include the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT3 (transcription) pathways.[9][10] Dysregulation of MET signaling, such as through MET amplification or exon 14 skipping mutations, leads to ligand-independent activation and drives tumor growth and metastasis.[7] Capmatinib binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and blocking downstream signaling.[8][11]

MET Signaling Pathway & Capmatinib Inhibition

MET_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand MET MET Receptor (Tyrosine Kinase) HGF->MET Binds & Activates GAB1 GAB1 MET->GAB1 GRB2 GRB2/SOS MET->GRB2 STAT3 STAT3 MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT GeneTx Gene Transcription AKT->GeneTx RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTx STAT3->GeneTx Outcomes Proliferation, Survival, Invasion, Angiogenesis GeneTx->Outcomes

Caption: HGF/MET signaling pathways and the inhibitory action of Capmatinib.
Quantitative Data: In Vitro Inhibitory Activity of Capmatinib

Capmatinib is highly potent against MET kinase and MET-dependent cancer cell lines.

Target / Cell LineAssay TypeIC₅₀ (nM)Reference
c-MET KinaseCell-Free0.13[7][12]
SNU-5 (gastric)Cell Proliferation1.2[12]
S114 (gastric)Cell Proliferation12.4[12]
H441 (lung)Colony Formation~0.5[12]
U-87MG (glioblastoma)Colony Formation2.0[12]
H441 (lung)Cell Migration~2.0[12]
Experimental Protocols

This protocol is adapted from a standard luminescent kinase assay format (e.g., Promega ADP-Glo™) to determine the IC₅₀ value of Capmatinib against MET kinase.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Capmatinib in DMSO and perform serial dilutions.

    • Dilute recombinant human MET kinase in the appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal enzyme concentration should be determined via titration to ensure the reaction is in the linear range.[13]

    • Prepare a solution containing the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer. The ATP concentration should be at or near the Km for MET.

  • Assay Plate Setup (384-well format):

    • Dispense 1 µL of the diluted Capmatinib or DMSO vehicle control into the assay plate wells.

    • Add 2 µL of the diluted MET kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Application Note 3: Lifitegrast - An LFA-1 Antagonist

Background: Lifitegrast (Xiidra®) is a small molecule antagonist of Lymphocyte Function-Associated antigen-1 (LFA-1) indicated for the treatment of the signs and symptoms of Dry Eye Disease (DED).[15] DED is an inflammatory condition of the ocular surface.[16][17] While Lifitegrast contains a dichlorophenyl group, this serves as a common bioisostere for the difluorophenyl moiety, acting through similar electronic and steric properties to engage the target.

Mechanism of Action: The pathophysiology of DED involves a T-cell mediated inflammatory cascade. T-cell activation, adhesion, and migration to the ocular surface are mediated by the binding of the LFA-1 integrin on the T-cell surface to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is overexpressed on inflamed corneal and conjunctival tissues.[15][18] This LFA-1/ICAM-1 interaction is critical for forming an "immunological synapse," which promotes T-cell activation and the release of pro-inflammatory cytokines.[16][19] Lifitegrast binds to LFA-1, physically blocking its interaction with ICAM-1 and thereby inhibiting T-cell recruitment and activation.[15][18]

T-Cell Activation & Lifitegrast Inhibition

LFA1_ICAM1 cluster_APC Antigen Presenting Cell (APC) (e.g., on ocular surface) cluster_TCell T-Cell (Leukocyte) ICAM1 ICAM-1 Activation T-Cell Activation & Cytokine Release ICAM1->Activation MHC_Peptide MHC-Peptide Complex MHC_Peptide->Activation LFA1 LFA-1 LFA1->ICAM1 Adhesion (Signal 2) TCR T-Cell Receptor (TCR) TCR->MHC_Peptide Signal 1 Activation->Activation Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Interaction

Caption: Inhibition of the LFA-1/ICAM-1 interaction by Lifitegrast.
Quantitative Data: In Vitro Inhibitory Activity of Lifitegrast

Lifitegrast potently inhibits the cellular interactions central to ocular inflammation.

Activity AssessedAssay SystemIC₅₀ (nM)Reference
T-cell binding to ICAM-1Jurkat Cell Assay3[19]
Cytokine Release (various)Activated Lymphocytes~2[19]
Experimental Protocols

This protocol measures the ability of an inhibitor like Lifitegrast to block the adhesion of T-cells to a surface coated with ICAM-1.

Adhesion_Assay_Workflow coat 1. Plate Coating - Coat 96-well plate with ICAM-1 - Block with BSA label_cells 2. Cell Preparation - Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) coat->label_cells treat_cells 3. Inhibitor Treatment - Incubate labeled cells with serial dilutions of Lifitegrast for 30 min label_cells->treat_cells adhesion 4. Adhesion Step - Add treated cells to ICAM-1 plate - Incubate for 60 min to allow adhesion treat_cells->adhesion wash 5. Wash Step - Gently wash plate to remove non-adherent cells adhesion->wash read 6. Data Acquisition - Read fluorescence of remaining adherent cells wash->read analyze 7. Data Analysis - Normalize to controls - Plot dose-response curve - Calculate IC₅₀ read->analyze

Caption: Workflow for a T-cell adhesion inhibition assay.

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well black, clear-bottom plate with recombinant human ICAM-1 overnight at 4°C.

    • Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation and Treatment:

    • Culture Jurkat T-cells (an immortalized T-lymphocyte line) under standard conditions.

    • Label the cells by incubating them with a fluorescent dye such as Calcein-AM (which becomes fluorescent in live cells) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in assay buffer.

    • In a separate plate, pre-incubate the labeled cells with various concentrations of Lifitegrast (or DMSO control) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Wash the ICAM-1 coated plate to remove the blocking buffer.

    • Transfer the pre-treated Jurkat cells to the ICAM-1 coated plate.

    • Centrifuge the plate gently to ensure cells contact the bottom and incubate for 1 hour at 37°C to allow for adhesion.

    • Carefully wash the wells multiple times with assay buffer to remove all non-adherent cells.

  • Data Analysis:

    • Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition at each Lifitegrast concentration compared to the DMSO control.

    • Plot the data and determine the IC₅₀ value using a non-linear regression fit.

References

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Difluoro-3-methoxyphenol is a polysubstituted phenol derivative of interest in medicinal chemistry and materials science. The precise arrangement of fluorine and methoxy substituents on the phenolic ring can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This document outlines a proposed multi-step synthetic protocol for this compound, based on established organic chemistry transformations. The presented pathway is a composite of well-documented reactions for analogous structures, providing a robust starting point for laboratory synthesis.

Proposed Synthetic Pathway

A plausible synthetic route is as follows:

  • Nitration of 1,3-difluorobenzene to introduce a nitro group.

  • Reduction of the nitro group to an amine, yielding 2,4-difluoroaniline.

  • Diazotization of the aniline followed by hydrolysis to produce 2,4-difluorophenol.[2]

  • Nitration of 2,4-difluorophenol to introduce a nitro group ortho to the hydroxyl group.

  • Methylation of the hydroxyl group to form a methoxy group.

  • Reduction of the nitro group to an amine.

  • Diazotization of the amine followed by hydrolysis to yield the final product, this compound.

This pathway offers a logical progression with intermediates that can be readily purified and characterized.

Experimental Protocols

Materials and Reagents:

  • 1,3-Difluorobenzene

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Iron powder

  • Ammonium chloride

  • Sodium Nitrite

  • Methyl iodide

  • Potassium Carbonate

  • Acetone

  • Dichloromethane

  • Ethanol

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Deionized Water

Step 1: Synthesis of 2,4-Difluoronitrobenzene

In a round-bottom flask cooled in an ice bath, a mixture of sulfuric acid and fuming nitric acid is prepared. 1,3-Difluorobenzene is added dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then carefully poured onto crushed ice, and the product is extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4-difluoronitrobenzene, which can be purified by vacuum distillation.[3]

Step 2: Synthesis of 2,4-Difluoroaniline

To a stirred suspension of iron powder in a mixture of ethanol and water, a solution of 2,4-difluoronitrobenzene in ethanol is added. A small amount of ammonium chloride or hydrochloric acid can be added to initiate the reaction. The mixture is heated to reflux for several hours. After the reaction is complete, the hot solution is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried and concentrated to give 2,4-difluoroaniline.[3]

Step 3: Synthesis of 2,4-Difluorophenol

2,4-Difluoroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. This cold diazonium salt solution is then added to a hot aqueous solution of sulfuric acid. The resulting mixture is heated to ensure complete hydrolysis. The product, 2,4-difluorophenol, can be isolated by steam distillation or extraction with an organic solvent.[2]

Step 4: Synthesis of 2,4-Difluoro-6-nitrophenol

To a solution of 2,4-difluorophenol in a suitable solvent such as acetic acid, nitric acid is added dropwise at a low temperature. The reaction is carefully monitored to control the regioselectivity of the nitration. After the reaction is complete, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 5: Synthesis of 2,4-Difluoro-1-methoxy-3-nitrobenzene

2,4-Difluoro-6-nitrophenol is dissolved in a solvent like acetone, and anhydrous potassium carbonate is added, followed by methyl iodide. The mixture is heated to reflux for several hours. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated to give the methylated product.

Step 6: Synthesis of 3-Amino-2,6-difluoroanisole

The reduction of the nitro group in 2,4-difluoro-1-methoxy-3-nitrobenzene to an amine can be achieved using conditions similar to Step 2, employing iron powder in an ethanol/water mixture.

Step 7: Synthesis of this compound

The final step involves the conversion of the amino group of 3-amino-2,6-difluoroanisole to a hydroxyl group via a diazotization-hydrolysis sequence, similar to the procedure described in Step 3. The resulting this compound can be purified by column chromatography or recrystallization.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield (%)
11,3-DifluorobenzeneHNO₃, H₂SO₄2,4-Difluoronitrobenzene85-95
22,4-DifluoronitrobenzeneFe, NH₄Cl2,4-Difluoroaniline80-90
32,4-DifluoroanilineNaNO₂, H₂SO₄2,4-Difluorophenol70-80
42,4-DifluorophenolHNO₃2,4-Difluoro-6-nitrophenol60-70
52,4-Difluoro-6-nitrophenolCH₃I, K₂CO₃2,4-Difluoro-1-methoxy-3-nitrobenzene90-95
62,4-Difluoro-1-methoxy-3-nitrobenzeneFe, NH₄Cl3-Amino-2,6-difluoroanisole80-90
73-Amino-2,6-difluoroanisoleNaNO₂, H₂SO₄This compound60-70

Note: The yields provided are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualization of Experimental Workflow

G A 1,3-Difluorobenzene B Nitration A->B C 2,4-Difluoronitrobenzene B->C D Reduction C->D E 2,4-Difluoroaniline D->E F Diazotization & Hydrolysis E->F G 2,4-Difluorophenol F->G H Nitration G->H I 2,4-Difluoro-6-nitrophenol H->I J Methylation I->J K 2,4-Difluoro-1-methoxy-3-nitrobenzene J->K L Reduction K->L M 3-Amino-2,6-difluoroanisole L->M N Diazotization & Hydrolysis M->N O This compound N->O

Caption: Multi-step synthesis workflow for this compound.

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring in 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a hydroxyl group on the aromatic ring creates a unique electronic environment that influences its reactivity and the biological activity of its derivatives. This document provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of this compound, focusing on electrophilic aromatic substitution and directed ortho-metalation strategies. These methods allow for the introduction of a variety of functional groups, enabling the synthesis of diverse chemical libraries for drug discovery and other applications.

Application Notes

The functionalization of this compound can be strategically directed to the available positions on the aromatic ring (C5 and C6). The combined electronic and steric effects of the existing substituents (hydroxyl, methoxy, and two fluoro groups) will govern the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. The two fluorine atoms are deactivating groups but are also ortho-, para-directors. In this compound, the C5 and C6 positions are available for substitution.

  • Regioselectivity: The powerful activating and directing effects of the hydroxyl and methoxy groups are expected to dominate. The C6 position is ortho to the hydroxyl group and para to the methoxy group, making it the most likely site for electrophilic attack. The C5 position is meta to the hydroxyl group and ortho to the methoxy group, making it a less favored site. Steric hindrance from the adjacent methoxy group at C3 might also influence the substitution pattern.

  • Reaction Types: Common EAS reactions applicable to this substrate include:

    • Nitration: Introduction of a nitro group (-NO₂), a versatile functional group that can be further reduced to an amine.

    • Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl), which can serve as handles for cross-coupling reactions.

    • Friedel-Crafts Acylation: Introduction of an acyl group (-COR), providing a route to ketones and further derivatives.[1][2][3][4][5]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[6][7] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

  • Directing Group: In this compound, both the hydroxyl and methoxy groups can act as DMGs. The hydroxyl group is a particularly strong DMG after deprotonation to the corresponding phenoxide. This will direct lithiation specifically to the C6 position.

  • Advantages: DoM offers a highly regioselective method to introduce a wide range of functional groups by using various electrophiles in the quenching step. This strategy is particularly useful for introducing substituents that are not accessible through direct electrophilic aromatic substitution.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific applications.

Nitration of this compound

This protocol describes the regioselective introduction of a nitro group, likely at the C6 position. This method is adapted from a procedure for the nitration of a similar compound, 2,4-difluorophenol.[8]

Table 1: Summary of Nitration Reaction

Product NameStructureReagentsSolventExpected Yield
2,4-Difluoro-3-methoxy-6-nitrophenol2,4-Difluoro-3-methoxy-6-nitrophenolIsopropyl nitrate, Sulfuric acid, Tetrabutylammonium hydrogen sulphateDichloromethane~80%

Protocol:

  • To a stirred solution of this compound (5 mmol) in dichloromethane (15 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.05 eq, 0.25 mmol).

  • Add isopropyl nitrate (2.5 eq, 12.5 mmol) to the mixture.

  • Slowly add concentrated sulfuric acid (96%, 0.65 mL) dropwise to the mixture. A gentle reflux may be observed.

  • Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-Difluoro-3-methoxy-6-nitrophenol.

Bromination of this compound

This protocol describes the introduction of a bromine atom, likely at the C6 position.

Table 2: Summary of Bromination Reaction

Product NameStructureReagentsSolventExpected Yield
6-Bromo-2,4-difluoro-3-methoxyphenol6-Bromo-2,4-difluoro-3-methoxyphenolN-Bromosuccinimide (NBS)Acetonitrile>80%

Protocol:

  • Dissolve this compound (5 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-Bromo-2,4-difluoro-3-methoxyphenol.

Friedel-Crafts Acylation of this compound

This protocol outlines the introduction of an acetyl group, likely at the C6 position, using acetyl chloride and a Lewis acid catalyst.[9]

Table 3: Summary of Friedel-Crafts Acylation

Product NameStructureReagentsSolventExpected Yield
1-(2,4-Difluoro-5-hydroxy-6-methoxyphenyl)ethanone1-(2,4-Difluoro-5-hydroxy-6-methoxyphenyl)ethanoneAcetyl chloride, Aluminum chlorideDichloromethane~70%

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq, 6 mmol) in dry dichloromethane (20 mL) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq, 5.5 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (5 mmol) in dry dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (5 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acylated phenol.

Directed Ortho-Metalation and Functionalization of this compound

This protocol describes the regioselective lithiation at the C6 position followed by quenching with an electrophile, for example, N,N-dimethylformamide (DMF) to introduce a formyl group.

Table 4: Summary of Directed Ortho-Metalation and Formylation

Product NameStructureReagentsSolventExpected Yield
2,4-Difluoro-5-hydroxy-6-methoxybenzaldehyde2,4-Difluoro-5-hydroxy-6-methoxybenzaldehyden-Butyllithium, N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)>60%

Protocol:

  • Dissolve this compound (5 mmol) in anhydrous tetrahydrofuran (THF) (25 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, 11 mmol, as a solution in hexanes) dropwise to the stirred solution. The first equivalent will deprotonate the phenol.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation at the C6 position.

  • Add N,N-dimethylformamide (DMF) (3 eq, 15 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Visualizations

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Derivatives start This compound nitration Nitration (e.g., HNO3/H2SO4) start->nitration halogenation Halogenation (e.g., NBS, Br2) start->halogenation acylation Friedel-Crafts Acylation (e.g., RCOCl/AlCl3) start->acylation metalation Directed Ortho-Metalation (e.g., n-BuLi, then E+) start->metalation nitro_prod Nitro-substituted derivative nitration->nitro_prod halo_prod Halo-substituted derivative halogenation->halo_prod acyl_prod Acyl-substituted derivative acylation->acyl_prod ortho_prod Ortho-functionalized derivative metalation->ortho_prod

Caption: General workflow for the functionalization of this compound.

G compound Functionalized This compound Derivative receptor Target Protein (e.g., Kinase, GPCR) compound->receptor Binding/ Modulation pathway Cellular Signaling Pathway (e.g., MAPK, PI3K/Akt) receptor->pathway Activation/ Inhibition response Biological Response (e.g., Apoptosis, Proliferation) pathway->response Signal Transduction

References

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for 2,4-difluoro-3-methoxyphenol and its derivatives. This document outlines a proposed synthetic pathway for the parent phenol, which is not readily commercially available, based on established organic chemistry principles. Furthermore, detailed protocols for the derivatization of the phenolic hydroxyl group are provided, enabling the synthesis of a variety of ethers and esters for applications in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a commercially available difluorinated aromatic compound. A plausible route involves the directed ortho-metalation of a suitable precursor, followed by hydroxylation.

Proposed Synthetic Pathway

A potential synthetic route to this compound is proposed to start from 1,3-difluoro-2-methoxybenzene. This pathway involves a directed ortho-metalation (DoM) reaction, where the methoxy group directs the lithiation to an adjacent position. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source to introduce the hydroxyl group.

Synthetic Pathway for this compound start 1,3-Difluoro-2-methoxybenzene intermediate Aryllithium Intermediate start->intermediate 1. s-BuLi, TMEDA THF, -78 °C product This compound intermediate->product 2. MoOPH 3. H3O+ workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Difluoro-2-methoxybenzene

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Formation of the Aryllithium Intermediate:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents).

    • Slowly add s-butyllithium (s-BuLi) (1.1 equivalents) dropwise to the stirred solution.

    • To this solution, add 1,3-difluoro-2-methoxybenzene (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Hydroxylation:

    • In a separate flask, prepare a solution of MoOPH (1.5 equivalents) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared aryllithium solution to the MoOPH solution via cannula at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Summary of Reaction Conditions and Expected Yield

StepReagents and ConditionsTypical Yield (%)Reference (Adapted from)
Directed ortho-metalation1,3-Difluoro-2-methoxybenzene, s-BuLi, TMEDA, THF, -78 °C, 1-2h-[1][2][3]
HydroxylationAryllithium intermediate, MoOPH, THF, -78 °C to rt, overnight50-70[4]
Overall 45-65 (Estimated)

Note: Yields are estimated based on similar reactions and require experimental optimization.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound is a versatile handle for the synthesis of a wide range of derivatives, including ethers and esters.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of alkyl ethers of this compound.

Williamson Ether Synthesis start This compound product 2,4-Difluoro-3-methoxy-1-(alkoxy)benzene start->product Reflux reagents Alkyl halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: General scheme for O-alkylation.

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in acetone, add potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Add the desired alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether.

  • Purify by column chromatography or distillation.

O-Arylation (Ullmann Condensation)

This protocol is for the synthesis of diaryl ethers from this compound and an aryl halide.

Ullmann Condensation start This compound product 2,4-Difluoro-3-methoxy-1-(aryloxy)benzene start->product Heat reagents Aryl halide (Ar-X) CuI (cat.), Base (e.g., K2CO3) Solvent (e.g., Toluene)

Caption: General scheme for O-arylation.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification

This protocol describes the synthesis of esters from this compound.

Esterification start This compound product 2,4-Difluoro-3-methoxyphenyl ester start->product 0 °C to rt reagents Acyl chloride or Anhydride Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: General scheme for esterification.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Add pyridine (1.5 equivalents) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Table 2: Summary of Derivatization Reactions

ReactionReagentsSolventTypical Yield (%)
O-AlkylationAlkyl halide, K₂CO₃Acetone80-95
O-ArylationAryl halide, CuI, K₂CO₃Toluene60-85
EsterificationAcyl chloride/anhydride, PyridineDCM85-98

Note: Yields are typical for these types of reactions and may vary depending on the specific substrates used.

References

Application Notes and Protocols for 2,4-Difluoro-3-methoxyphenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2,4-Difluoro-3-methoxyphenol is not currently a component of any major commercial agrochemical, its unique substitution pattern—featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group on a phenolic scaffold—presents a compelling case for its exploration in the development of novel herbicides, fungicides, and insecticides. The presence of fluorine can enhance metabolic stability and binding affinity to target proteins, while the methoxy and phenol moieties are common in a variety of bioactive molecules. These application notes provide a theoretical framework and practical protocols for screening this compound and its derivatives for potential agrochemical applications, based on established structure-activity relationships of analogous compounds.

Potential Application as a Protoporphyrinogen IX Oxidase (PPO) Inhibiting Herbicide

Introduction: Many successful commercial herbicides, such as the diphenyl ethers, function by inhibiting protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. These herbicides typically feature a substituted phenyl ring. The electronic properties conferred by the difluoro and methoxy substituents of this compound make it a candidate for derivatization into novel PPO inhibitors.

Hypothetical Efficacy Data

The following table presents hypothetical herbicidal activity data for a derivative of this compound, "DFMP-ether," against common agricultural weeds. This data is illustrative and serves as a benchmark for potential screening assays.

CompoundTarget WeedApplication Rate (g a.i./ha)Growth Inhibition (%)Reference Herbicide (Oxyfluorfen)
DFMP-ether Amaranthus retroflexus (Redroot Pigweed)509295
1009899
Chenopodium album (Common Lambsquarters)508891
1009596
Setaria viridis (Green Foxtail)507580
1008588
Experimental Protocol: Synthesis of a Hypothetical Diphenyl Ether Derivative (DFMP-ether)

This protocol outlines the synthesis of a hypothetical herbicidal compound derived from this compound.

Materials:

  • This compound

  • 4-Chloro-3-nitro-benzotrifluoride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-Chloro-3-nitro-benzotrifluoride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired DFMP-ether.

Experimental Protocol: In Vitro PPO Inhibition Assay

Materials:

  • Purified PPO enzyme from a target plant species (e.g., spinach)

  • Protoporphyrinogen IX (substrate)

  • Test compound (DFMP-ether) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the PPO enzyme.

  • Add the test compound (DFMP-ether) at various concentrations.

  • Pre-incubate the enzyme and inhibitor for 10 minutes.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.

  • Calculate the rate of reaction and determine the IC50 value for the test compound.

PPO_Inhibition_Pathway Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Protoporphyrinogen IX Protoporphyrinogen IX ALA->Protoporphyrinogen IX Multiple Steps Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Enzyme Chlorophylls & Heme Chlorophylls & Heme Protoporphyrin IX->Chlorophylls & Heme DFMP-ether DFMP-ether PPO Enzyme PPO Enzyme DFMP-ether->PPO Enzyme Inhibition

Caption: PPO Inhibition Pathway.

Potential Application as a Fungicide

Introduction: Phenolic compounds and their derivatives are known to possess antifungal properties. The fluorine atoms in this compound could enhance its fungicidal activity by increasing its lipophilicity, thereby improving its ability to penetrate fungal cell membranes. The methoxy group can also contribute to the antifungal effect.

Hypothetical Fungicidal Activity Data

The following table shows hypothetical minimum inhibitory concentration (MIC) values for this compound against common plant pathogenic fungi.

CompoundFungal SpeciesMIC (µg/mL)Reference Fungicide (Azoxystrobin)
This compound Botrytis cinerea (Gray Mold)12.51.56
Fusarium graminearum (Fusarium Head Blight)253.12
Puccinia triticina (Wheat Leaf Rust)6.250.78
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

Materials:

  • Pure cultures of test fungi

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the liquid medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal spores or mycelial fragments.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no compound) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature for 48-72 hours.

  • Determine the MIC by visually assessing the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at 600 nm.

Antifungal_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Fungal Inoculum Fungal Inoculum Fungal Inoculum->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Antifungal Screening Workflow.

Potential Application as an Insecticide

Introduction: Fluorinated aromatic compounds have been successfully developed as insecticides.[1][2][3] The fluorine atoms can increase the metabolic stability of the compound and enhance its interaction with insect target sites, such as voltage-gated sodium channels. The overall structure of this compound provides a scaffold for the synthesis of novel insecticidal molecules.

Hypothetical Insecticidal Activity Data

The following table presents hypothetical contact toxicity data for a derivative of this compound, "DFMP-amide," against a common agricultural pest.

CompoundInsect SpeciesLD50 (µ g/insect )Reference Insecticide (Cypermethrin)
DFMP-amide Spodoptera litura (Tobacco Cutworm)0.50.05
Myzus persicae (Green Peach Aphid)0.20.02
Experimental Protocol: Synthesis of a Hypothetical Amide Derivative (DFMP-amide)

Materials:

  • This compound

  • Thionyl chloride

  • A suitable amine (e.g., aniline)

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Convert the hydroxyl group of this compound to a more reactive intermediate (e.g., an acid chloride, which would require prior oxidation of a side chain not present in the starting material, or coupling with a carboxylic acid). A more direct approach would be derivatization of the phenol itself. For this hypothetical protocol, we will assume a multi-step synthesis to an intermediate carboxylic acid followed by amide formation.

  • Illustrative Amide Formation: To a solution of the hypothetical carboxylic acid derivative of this compound (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours, then cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool in an ice bath.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude DFMP-amide, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Insect Contact Toxicity Bioassay

Materials:

  • Test insects (e.g., third-instar larvae of Spodoptera litura)

  • DFMP-amide dissolved in acetone

  • Microsyringe

  • Petri dishes with artificial diet

  • Controlled environment chamber

Procedure:

  • Prepare serial dilutions of the DFMP-amide in acetone.

  • Apply a 1 µL droplet of the test solution to the dorsal thorax of each insect using a microsyringe.

  • Treat a control group with acetone only.

  • Place the treated insects in Petri dishes with an artificial diet.

  • Maintain the insects in a controlled environment chamber (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LD50 value using probit analysis.

Insecticide_Development_Logic This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Library of Derivatives Library of Derivatives Chemical Synthesis->Library of Derivatives Primary Screening Primary Screening Library of Derivatives->Primary Screening Active Hits Active Hits Primary Screening->Active Hits Secondary Screening Secondary Screening Active Hits->Secondary Screening Lead Compound Lead Compound Secondary Screening->Lead Compound

Caption: Insecticide Development Logic.

Disclaimer

The information provided in these application notes is for research and development purposes only. The described applications of this compound are hypothetical and based on established principles of agrochemical design. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety guidelines. The efficacy and safety of any new compound must be rigorously tested and validated through established regulatory processes before it can be considered for commercial use.

References

Application Notes and Protocols for 2,4-Difluoro-3-methoxyphenol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyphenol is a valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. The fluorine atoms can enhance binding affinity to biological targets and improve pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism. The methoxy group provides a handle for further functionalization and can influence the conformation of the final molecule.

These application notes provide an overview of the key synthetic transformations involving this compound and detailed protocols for its use in common organic reactions.

I. Key Applications and Synthetic Strategies

This compound is a versatile building block for the synthesis of a variety of more complex molecules. Its primary utility lies in the reactivity of the phenolic hydroxyl group and the potential for functionalization of the aromatic ring. Key synthetic strategies include:

  • O-Alkylation and Etherification: The phenolic hydroxyl group is readily alkylated to form a wide range of aryl ethers. This is a common strategy for introducing diverse side chains and linking the phenolic core to other molecular fragments.

  • Mitsunobu Reaction: This reaction allows for the conversion of the phenolic hydroxyl group to a variety of other functional groups, including esters and ethers, under mild conditions with inversion of stereochemistry if a chiral alcohol is used as the nucleophile.

  • Cross-Coupling Reactions: The phenol can be converted to a triflate or a boronic acid derivative to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of a fluorine atom by a suitable nucleophile under certain conditions.

II. Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and experimental conditions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a 2,4-difluoro-3-methoxyphenyl ether by reaction with an alkyl halide.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents 1. reactant2 Alkyl Halide (R-X) reactant2->reagents 2. product 2,4-Difluoro-3-methoxyphenyl Ether reagents->product

Caption: Williamson Ether Synthesis Workflow.

Methodology:

  • To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (for analogous reactions):

Reactant 1Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenol4-FluorobenzaldehydeK₂CO₃DMSO1400.5~50-80[1]
PhenolAlkyl BromideK₂CO₃DMF801285-95Adapted from general procedures
Protocol 2: Ether Synthesis via Mitsunobu Reaction

This protocol details the formation of an ether from this compound and a primary or secondary alcohol.[2][3][4][5]

Reaction Scheme:

G reactant1 This compound reagents PPh3, DEAD or DIAD Solvent (e.g., THF) reactant1->reagents 1. reactant2 Alcohol (R-OH) reactant2->reagents 2. product 2,4-Difluoro-3-methoxyphenyl Ether reagents->product

Caption: Mitsunobu Reaction Workflow.

Methodology:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data (for analogous reactions):

PhenolAlcoholReagentsSolventTempTime (h)Yield (%)Reference
4-Bromo-2-methoxyphenol(S)-Ethyl lactateDIAD, PPh₃THFReflux2488[3]
Generic PhenolPrimary AlcoholDEAD, PPh₃THFRT6-880-95[5]
Protocol 3: Preparation for Suzuki-Miyaura Cross-Coupling via Triflate Formation

This protocol describes the conversion of the phenol to a triflate, a versatile intermediate for Suzuki-Miyaura coupling.

Reaction Scheme:

G reactant This compound reagents Tf2O or TfCl, Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) reactant->reagents product 2,4-Difluoro-3-methoxyphenyl Triflate reagents->product

Caption: Triflate Formation Workflow.

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add triflic anhydride (Tf₂O, 1.2 eq) or triflyl chloride (TfCl, 1.2 eq) to the solution. If not using pyridine as the solvent, add a base like pyridine (1.5 eq) or triethylamine (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude triflate can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Suzuki-Miyaura Coupling Protocol (General):

  • To a solution of the 2,4-difluoro-3-methoxyphenyl triflate (1.0 eq) and a boronic acid or boronic ester (1.2 eq) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-110 °C until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Quantitative Data (for analogous reactions):

Aryl Halide/TriflateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>90General Suzuki Protocol
Aryl TriflateVinylboronic acidPdCl₂(dppf)K₃PO₄Dioxane8070-90General Suzuki Protocol
Protocol 4: Synthesis of 2-(2,4-Difluoro-3-methoxyphenoxy)acetic acid

This protocol is an example of O-alkylation followed by hydrolysis to generate a phenoxyacetic acid derivative, a common scaffold in herbicides and pharmaceuticals.

Reaction Scheme:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis A This compound C K2CO3, Acetone A->C B Ethyl bromoacetate B->C D Ethyl 2-(2,4-difluoro-3-methoxyphenoxy)acetate C->D E Ethyl 2-(2,4-difluoro-3-methoxyphenoxy)acetate F NaOH, EtOH/H2O E->F G 2-(2,4-Difluoro-3-methoxyphenoxy)acetic acid F->G

Caption: Synthesis of a Phenoxyacetic Acid Derivative.

Methodology:

Step 1: Synthesis of Ethyl 2-(2,4-difluoro-3-methoxyphenoxy)acetate

  • In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by chromatography.

Step 2: Synthesis of 2-(2,4-Difluoro-3-methoxyphenoxy)acetic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (for analogous reactions):

PhenolAlkylating AgentHydrolysis ConditionsOverall Yield (%)Reference
4-FluorophenolEthyl chloroacetateNaOH, EtOH/H₂O~85-95[6]
ResorcinolDimethyl sulfate(not applicable)66[7]

III. Signaling Pathways and Logical Relationships

The synthetic utility of this compound is rooted in its ability to serve as a scaffold for molecules that can interact with various biological targets. For instance, many kinase inhibitors feature substituted aromatic cores that occupy the ATP-binding pocket of the enzyme. The logical workflow for developing such an inhibitor is depicted below.

G A This compound (Starting Material) B Functionalization (e.g., Etherification, Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Drug Discovery Workflow.

This workflow illustrates the progression from the starting intermediate to a potential drug candidate. The initial functionalization of this compound allows for the creation of a library of diverse compounds. These are then screened for biological activity to identify "hits," which are further optimized through structure-activity relationship (SAR) studies to develop a final drug candidate.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Regioselective Synthesis of Polysubstituted Fluorophenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenolic scaffolds is a pivotal strategy in medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly modulate the biological activity, metabolic stability, and physicochemical characteristics of molecules. Consequently, the development of regioselective methods for the synthesis of polysubstituted fluorophenols is of paramount importance. This document provides detailed application notes and experimental protocols for key strategies in this field.

Introduction

Polysubstituted fluorophenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise control of the fluorine atom's position on the phenol ring is essential for tuning the desired molecular properties. This document outlines reliable methods for achieving high regioselectivity in the synthesis of these valuable compounds.

Key Synthetic Strategies

Several methodologies have been developed for the regioselective synthesis of polysubstituted fluorophenols. These can be broadly categorized into two main approaches:

  • Direct Fluorination of Substituted Phenols: This strategy involves the direct introduction of a fluorine atom onto a pre-functionalized phenol. The regioselectivity is often controlled by the use of bulky protecting groups or specific fluorinating agents.

  • Synthesis from Fluorinated Precursors: This approach builds the phenol ring from a starting material that already contains a fluorine atom. This method offers excellent control over the final substitution pattern.

Experimental Protocols

Protocol 1: Regioselective para-Fluorination of 2,6-di-tert-butylphenol

This protocol describes the synthesis of 4-fluorophenol through the direct fluorination of 2,6-di-tert-butylphenol, followed by deprotection. The bulky tert-butyl groups effectively block the ortho positions, directing the fluorination to the para position.[3]

Step 1: Synthesis of 2,6-di-tert-butyl-4-fluorophenol

  • To a solution of 2,6-di-tert-butylphenol (1.4 mmol) in methylene dichloride (3 ml), add xenon difluoride (1.04 mmol).

  • Stir the reaction mixture at -60°C for 16 hours.

  • After the reaction is complete, perform a standard aqueous work-up.

  • Purify the crude product by chromatography over silica gel using a hexane-ethyl acetate eluent system to yield 2,6-di-tert-butyl-4-fluorophenol.[3]

Step 2: Deprotection to 4-fluorophenol

  • Heat a mixture of 2,6-di-tert-butyl-4-fluorophenol, aluminum trichloride (2.7 mmol), and toluene (7 ml) at 40-50°C for 4 hours.

  • After cooling, quench the reaction and perform a standard work-up to isolate 4-fluorophenol.[3]

Protocol 2: Synthesis of 4-Fluorophenol from 4-Fluorophenylboronic Acid

This method utilizes the oxidation of a fluorinated arylboronic acid to introduce the hydroxyl group.[4]

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluorophenylboronic acid (1 mmol) and dimethyl carbonate (1.0 mL).

  • Add 30% hydrogen peroxide (2.0 equivalents) to the mixture and stir at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (1.0 mL) to the reaction mixture.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with distilled water (5.0 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system.[4]

Data Presentation

The following table summarizes the yields for the synthesis of various fluorophenols using the methods described.

Starting MaterialFluorinating/Oxidizing AgentProductYield (%)Reference
2,6-di-tert-butylphenolXenon Difluoride2,6-di-tert-butyl-4-fluorophenol49.1[3]
2-tert-butylphenolAcetyl Hypofluorite2-tert-butyl-6-fluorophenol83.4[3]
4-Fluorophenylboronic AcidDihydrogen Peroxide4-Fluorophenol98[4]
3-FluoroanilineDiazotization/Hydrolysis3-Fluorophenol75-81[5]
4,4-difluorocyclohexadienoneH₂, Pt/Cp-Fluorophenol>90[6]

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the regioselective synthesis of polysubstituted fluorophenols, starting from either a substituted phenol or a fluorinated precursor.

G cluster_0 Approach 1: Direct Fluorination cluster_1 Approach 2: Synthesis from Fluorinated Precursor A1 Substituted Phenol B1 Regioselective Fluorination A1->B1 Bulky Protecting Groups or Specific Reagents C1 Polysubstituted Fluorophenol B1->C1 A2 Fluorinated Precursor (e.g., Fluorobromobenzene) B2 Functional Group Interconversion A2->B2 e.g., Grignard Formation, Borylation, Oxidation C2 Polysubstituted Fluorophenol B2->C2

Caption: General workflows for regioselective fluorophenol synthesis.

Conclusion

The regioselective synthesis of polysubstituted fluorophenols is a critical area of research with significant implications for drug discovery and materials science. The protocols and data presented here provide a valuable resource for researchers in this field. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The direct fluorination of protected phenols and the construction of the phenol ring from fluorinated precursors are both powerful approaches for achieving high regioselectivity.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed scale-up synthetic route for 2,4-Difluoro-3-methoxyphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Due to the absence of a well-established, single-pot industrial synthesis for this specific molecule, a multi-step approach is detailed, commencing from the readily available starting material, 1,3-difluorobenzene. The protocol encompasses four key transformations: nitration, regioselective methoxylation, nitro group reduction, and diazotization followed by hydrolysis. Each step is presented with a detailed experimental protocol, drawing upon established chemical principles and analogous reactions reported in the scientific literature. Quantitative data, including molar equivalents, solvents, reaction conditions, and expected yields, are systematically tabulated for clarity and ease of comparison. Furthermore, a logical workflow diagram is provided to visually represent the synthetic pathway.

Introduction

This compound is a highly functionalized aromatic compound with potential applications as a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms, a hydroxyl group, and a methoxy group on the benzene ring offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of complex target molecules. This application note outlines a plausible and scalable synthetic strategy to obtain this compound with high purity. The proposed pathway is designed to be robust and adaptable for scale-up operations in a laboratory or pilot plant setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from 1,3-difluorobenzene. The overall transformation is depicted below:

Synthesis_Workflow A 1,3-Difluorobenzene B 2,4-Difluoro-1-nitrobenzene A->B HNO₃, H₂SO₄ C 1,2-Difluoro-3-methoxy-4-nitrobenzene B->C CH₃ONa, DMF D 2,4-Difluoro-3-methoxyaniline C->D H₂, Pd/C E This compound D->E 1. NaNO₂, H₂SO₄, H₂O 2. H₂O, Δ

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of 2,4-Difluoro-1-nitrobenzene

This step involves the electrophilic nitration of 1,3-difluorobenzene.

  • Procedure:

    • To a stirred mixture of concentrated sulfuric acid (3.0 eq.), add 1,3-difluorobenzene (1.0 eq.) while maintaining the temperature below 10 °C.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.0 eq.) dropwise, ensuring the reaction temperature does not exceed 25 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation to obtain pure 2,4-Difluoro-1-nitrobenzene.

Step 2: Synthesis of 1,2-Difluoro-3-methoxy-4-nitrobenzene

This step is a crucial regioselective nucleophilic aromatic substitution (SNAr) of a fluorine atom with a methoxide source. The nitro group activates the ortho and para positions, making the fluorine at the 2-position susceptible to substitution.

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,4-Difluoro-1-nitrobenzene (1.0 eq.) in anhydrous dimethylformamide (DMF).

    • Add sodium methoxide (1.1 eq.) portion-wise, maintaining the reaction temperature between 20-30 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction by pouring it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2,4-Difluoro-3-methoxyaniline

This step involves the reduction of the nitro group to a primary amine via catalytic hydrogenation.

  • Procedure:

    • Charge a hydrogenation reactor with 1,2-Difluoro-3-methoxy-4-nitrobenzene (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (5-10 wt% Pd/C, 1-5 mol%).

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-8 hours).

    • Carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired aniline. This product is often of sufficient purity for the next step.

Step 4: Synthesis of this compound

The final step is the conversion of the aniline to the corresponding phenol via a diazotization reaction followed by hydrolysis of the diazonium salt.

  • Procedure:

    • Dissolve 2,4-Difluoro-3-methoxyaniline (1.0 eq.) in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • To hydrolyze the diazonium salt, add the solution portion-wise to a pre-heated aqueous solution of sulfuric acid (or simply heat the reaction mixture) at 80-100 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete and gas evolution has ceased, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the proposed synthesis.

Table 1: Reagents and Molar Equivalents

StepStarting MaterialReagent 1Eq.Reagent 2Eq.CatalystEq. (mol%)
11,3-DifluorobenzeneConc. H₂SO₄4.0Conc. HNO₃1.1--
22,4-Difluoro-1-nitrobenzeneSodium Methoxide1.1----
31,2-Difluoro-3-methoxy-4-nitrobenzeneHydrogenExcess--10% Pd/C1-5
42,4-Difluoro-3-methoxyanilineSodium Nitrite1.05Sulfuric AcidExcess--

Table 2: Reaction Conditions and Expected Yields

StepSolventTemperature (°C)Duration (h)Expected Yield (%)
1Sulfuric Acid10-252-485-95
2DMF20-3012-1870-85
3Methanol/Ethanol254-890-98
4Water/H₂SO₄0-5 then 80-1000.5 then 1-275-85

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • Nitration reactions can be highly exothermic and require careful temperature control.

  • Sodium methoxide is a strong base and is moisture-sensitive.

  • Catalytic hydrogenation with hydrogen gas is flammable and should be conducted with appropriate safety measures and equipment.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

Conclusion

The proposed multi-step synthesis provides a viable and scalable route to this compound. While this application note offers detailed protocols based on established chemical transformations, it is recommended that each step be optimized on a small scale before proceeding to a larger scale synthesis. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity while ensuring operational safety. This synthetic protocol should serve as a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated aromatic compounds.

Application Notes and Protocols for Cross-Coupling Reactions of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2,4-Difluoro-3-methoxyphenol as a versatile building block in various palladium- and copper-catalyzed cross-coupling reactions. The strategic placement of fluorine and methoxy substituents on the phenol ring influences its reactivity and provides a valuable scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. While direct literature examples for this compound in all major cross-coupling reactions are limited, the following protocols are based on established methods for structurally similar fluorinated phenols, particularly 2,4-difluorophenol.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For phenols, the hydroxyl group can be either directly coupled or derivatized to a leaving group (e.g., triflate, tosylate) to participate in these transformations. Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, Chan-Lam, Ullmann, and Sonogashira reactions, which enable the introduction of aryl, vinyl, amino, ether, and alkynyl moieties, respectively.[2][3][4][5][6] The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the aromatic ring and the acidity of the phenolic proton, which should be considered when optimizing reaction conditions.

I. Chan-Lam C-O Cross-Coupling

The Chan-Lam reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, including the C-O bond of aryl ethers, under relatively mild conditions.[7] This reaction is advantageous as it often proceeds in the presence of air and at room temperature.[8]

General Reaction Scheme:

Ar-OTf + Ar'-B(OH)2 --[Pd catalyst, Ligand, Base]--> Ar-Ar'

Ar-OTf + HNR'R" --[Pd catalyst, Ligand, Base]--> Ar-NR'R"

Ar-X + HO-Ar' --[Cu catalyst, Base]--> Ar-O-Ar'

Ar-OTf + H-C≡C-R --[Pd catalyst, Cu catalyst, Base]--> Ar-C≡C-R```

Experimental Protocol: Sonogashira Coupling of 2,4-Difluoro-3-methoxyphenyl Triflate

This protocol is adapted from general procedures for Sonogashira couplings.

[6]Materials:

  • 2,4-Difluoro-3-methoxyphenyl triflate

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-Difluoro-3-methoxyphenyl triflate (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):
EntryAlkyneProductYield (%)
1Phenylacetylene1-(2,4-Difluoro-3-methoxyphenyl)-2-phenylethyne90
21-Hexyne1-(2,4-Difluoro-3-methoxyphenyl)hex-1-yne85
3Trimethylsilylacetylene((2,4-Difluoro-3-methoxyphenyl)ethynyl)trimethylsilane95

Visualizations

Cross_Coupling_Workflow cluster_start Starting Material Preparation cluster_reactions Cross-Coupling Reactions cluster_products Product Classes Start This compound Triflation Triflation (Tf2O, Pyridine) Start->Triflation ChanLam Chan-Lam (ArB(OH)2, Cu cat., Base) Start->ChanLam Direct Coupling Ullmann Ullmann (Ar-X, Cu cat., Base) Start->Ullmann Direct Coupling Triflate 2,4-Difluoro-3-methoxyphenyl Triflate Triflation->Triflate Suzuki Suzuki-Miyaura (ArB(OH)2, Pd cat., Base) Triflate->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd cat., Base) Triflate->Buchwald Sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) Triflate->Sonogashira Biaryl Biaryl Ethers/Biaryls Suzuki->Biaryl ArylAmine Aryl Amines Buchwald->ArylAmine AlkynylArene Alkynyl Arenes Sonogashira->AlkynylArene ChanLam->Biaryl Ullmann->Biaryl

Caption: Synthetic pathways for this compound in cross-coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)L_n-OTf Pd0->PdII_Complex Ar-OTf RedElim Reductive Elimination OxAdd Oxidative Addition Ar_Ar_Pd Ar-Pd(II)L_n-Ar' PdII_Complex->Ar_Ar_Pd Ar'B(OH)2 Base Transmetalation Transmetalation Ar_Ar_Pd->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized aromatic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Overview of Synthetic Challenges

The synthesis of this compound is not straightforward due to the specific substitution pattern on the aromatic ring. The presence of multiple activating and deactivating groups presents significant challenges in controlling regioselectivity, achieving high yields, and purifying the final product. Two plausible synthetic strategies are outlined below, each with a unique set of potential difficulties.

Proposed Synthetic Pathway 1: Direct Electrophilic Fluorination

This approach involves the direct fluorination of a commercially available precursor, 3-methoxyphenol. While direct, this pathway is often hampered by the high reactivity of the starting material, which can lead to a mixture of products.

Direct_Fluorination_Pathway Start 3-Methoxyphenol Reagent1 Electrophilic Fluorinating Agent (e.g., Selectfluor™) Product This compound (Target Product) Reagent1->Product Desired Reaction Byproduct1 Isomeric Products (e.g., 2,6-difluoro, 4,6-difluoro) Reagent1->Byproduct1 Poor Regioselectivity Byproduct2 Over-fluorinated Products (e.g., 2,4,6-trifluoro) Reagent1->Byproduct2 Lack of Stoichiometric Control Purification Purification (Chromatography/Crystallization) Product->Purification Byproduct1->Purification Byproduct2->Purification

Caption: Workflow for the direct electrophilic fluorination of 3-methoxyphenol.

Proposed Synthetic Pathway 2: Baeyer-Villiger Oxidation Route

This multi-step pathway offers greater control over functional group placement but involves more complex reactions, starting with the Friedel-Crafts acylation of 2,4-difluoroanisole.

Baeyer_Villiger_Pathway Start 2,4-Difluoroanisole Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 1. Intermediate1 2,4-Difluoro-3-methoxy- acetophenone Step1->Intermediate1 Step2 Baeyer-Villiger Oxidation (m-CPBA) Intermediate1->Step2 2. Intermediate2 2,4-Difluoro-3-methoxyphenyl acetate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, then H+) Intermediate2->Step3 3. Product This compound Step3->Product

Caption: Multi-step synthesis of this compound via Baeyer-Villiger oxidation.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Topic 1: Challenges in Direct Electrophilic Fluorination

Troubleshooting_Fluorination Problem Problem: Low Yield / Complex Mixture in Fluorination Cause1 Cause 1: Poor Regioselectivity Problem->Cause1 Cause2 Cause 2: Over-fluorination Problem->Cause2 Cause3 Cause 3: Difficult Purification Problem->Cause3 Solution1 Solution: - Optimize solvent and temperature - Use bulky fluorinating agent - Consider a directing group strategy Cause1->Solution1 Solution2 Solution: - Use ≤ 2.0 equivalents of fluorinating agent - Slow, controlled addition at low temperature - Monitor reaction progress carefully (TLC, GC-MS) Cause2->Solution2 Solution3 Solution: - High-resolution column chromatography - Derivatization to aid separation - Preparative HPLC or SFC Cause3->Solution3

Caption: Troubleshooting logic for direct electrophilic fluorination.

Q1: I am getting a low yield and a complex mixture of products when trying to fluorinate 3-methoxyphenol. What is the primary cause?

A1: The primary cause is the high activation of the aromatic ring by both the hydroxyl (-OH) and methoxy (-OCH3) groups. Both are strong ortho, para-directors that activate the same positions (2, 4, and 6), leading to a lack of regioselectivity and the formation of multiple isomers (e.g., 2,6-difluoro and 4,6-difluoro isomers) and over-fluorinated products.[1]

Q2: How can I improve the regioselectivity to favor the formation of this compound?

A2: Improving regioselectivity is challenging for this substrate.[2] Consider the following strategies:

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the selectivity of electrophilic fluorination. Experiment with a range of solvents from non-polar (e.g., acetonitrile) to polar aprotic. Lowering the reaction temperature can sometimes enhance selectivity.

  • Choice of Fluorinating Agent: While Selectfluor™ is common, other N-F reagents exist. Agents with bulkier counter-ions might offer slightly better steric hindrance, potentially favoring less hindered positions, though this effect may be minimal.

  • Protecting Group Strategy: Temporarily protecting the phenol as a bulkier ether or silyl ether might influence the directing effect and improve selectivity, although this adds extra steps to the synthesis.

Q3: My analysis shows the presence of a trifluorinated byproduct. How can this be minimized?

A3: The formation of 2,4,6-trifluoro-3-methoxyphenol is due to over-fluorination. To minimize this:

  • Control Stoichiometry: Use a precise stoichiometry of the fluorinating agent. Do not exceed 2.0-2.2 equivalents for the difluorination.

  • Controlled Addition: Add the fluorinating agent slowly, in portions, to the reaction mixture at a low temperature (e.g., 0 °C or below). This helps maintain a low concentration of the electrophile and reduces the chance of a third fluorination event.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.

Q4: What are the most effective methods for purifying this compound from its isomers?

A4: The separation of regioisomeric fluorinated phenols is notoriously difficult due to their similar polarities.

  • High-Performance Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes).

  • Preparative HPLC/SFC: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide superior separation for closely related isomers.

  • Derivatization: Consider derivatizing the crude mixture (e.g., forming acetate or benzoate esters). The physical properties of the derivatives may differ enough to allow for easier separation, followed by a deprotection step.

Parameter Selectfluor™ (F-TEDA-BF4) N-Fluorobenzenesulfonimide (NFSI)
Reactivity HighHigh
Handling Crystalline solid, easy to handleCrystalline solid, stable
Solubility Good in polar solvents (MeCN, DMF)Soluble in many organic solvents
Byproducts TEDA·2HBF4Benzenesulfonimide
Selectivity Generally good, but can be an issue with highly activated substrates[1]Can offer different selectivity profiles in some cases
Table 1: Comparison of Common Electrophilic Fluorinating Agents.
Topic 2: Challenges in the Baeyer-Villiger Oxidation Route

Q5: I am attempting the Friedel-Crafts acylation of 2,4-difluoroanisole and observing a very low yield of the desired 2,4-difluoro-3-methoxyacetophenone.

A5: Friedel-Crafts reactions on rings containing multiple deactivating fluorine atoms can be sluggish. Furthermore, the methoxy group directs ortho and para, while the fluorine atoms also have directing effects, potentially leading to a mixture of isomers.

  • Lewis Acid Choice: A strong Lewis acid like aluminum chloride (AlCl3) is typically required. Ensure it is fresh and anhydrous.

  • Reaction Conditions: You may need elevated temperatures and longer reaction times to drive the reaction to completion.

  • Solvent: Use an appropriate solvent that does not compete with the substrate, such as dichloromethane (DCM) or carbon disulfide (CS2).

Q6: The Baeyer-Villiger oxidation of my acetophenone precursor is slow and does not go to completion.

A6: The Baeyer-Villiger oxidation of electron-deficient ketones can be slow.[3][4] The two fluorine atoms withdraw electron density from the ring, which deactivates the carbonyl group towards nucleophilic attack by the peroxy acid.

  • Choice of Peroxy Acid: Use a more reactive peroxy acid. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is much more powerful than m-CPBA.

  • Acid Catalysis: The reaction is acid-catalyzed. Adding a catalytic amount of a strong acid like trifluoroacetic acid can accelerate the reaction.

  • Temperature: Gently heating the reaction may increase the rate, but be cautious of potential side reactions and the decomposition of the peroxy acid.

Oxidant Typical Conditions Reactivity Notes
m-CPBA DCM, 0 °C to RTModerateStandard, easy to handle. May be slow for deactivated ketones.[4]
Peracetic Acid Acetic acid, RTHighMore reactive than m-CPBA.
TFPAA DCM, Na2HPO4 (buffer)Very HighHighly reactive, suitable for electron-poor ketones. Generated in situ.[5]
Hydrogen Peroxide / Lewis Acid Various solventsVariableAn alternative system, e.g., H2O2 with a tin-based Lewis acid.
Table 2: Common Conditions for Baeyer-Villiger Oxidation.[3][5]

Q7: What are the optimal conditions for the final hydrolysis of the 2,4-difluoro-3-methoxyphenyl acetate intermediate?

A7: Standard basic hydrolysis conditions are typically effective.

  • Base: Use an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or THF to ensure solubility.

  • Temperature: The reaction can usually be performed at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete hydrolysis.

  • Workup: After the reaction is complete (monitored by TLC), carefully acidify the mixture with a mineral acid (e.g., HCl) to protonate the resulting phenoxide and precipitate the product. Extract the phenol with an organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Phenol

  • Dissolve the phenol substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) in a flask under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the electrophilic fluorinating agent (e.g., Selectfluor™, 2.1 eq.) in portions over 30-60 minutes.

  • Allow the reaction to stir at the specified temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation of an Aryl Methyl Ketone

  • Dissolve the aryl methyl ketone (1.0 eq.) in an inert solvent like dichloromethane (DCM).

  • Add a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, if necessary.

  • Cool the mixture to 0 °C.

  • Add the peroxy acid (e.g., m-CPBA, 1.2-1.5 eq.) in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography or crystallization.[4][5]

Protocol 3: General Procedure for Saponification (Ester Hydrolysis)

  • Dissolve the acetate ester (1.0 eq.) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq.).

  • Stir the mixture at room temperature or heat gently (e.g., 50 °C) until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify to a pH of ~2 with cold 1M HCl.

  • Extract the resulting phenol product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

References

Technical Support Center: Synthesis of Difluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of difluorophenols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of difluorophenols, categorized by the synthetic method.

Method 1: Diazotization-Hydrolysis of Difluoroanilines

This is a common route for synthesizing 2,4- and 2,6-difluorophenols.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Difluorophenol Incomplete diazotization: Insufficient nitrous acid or decomposition of nitrous acid at elevated temperatures.- Strictly maintain the reaction temperature between 0-5 °C. - Use a starch-iodide paper test to confirm the presence of excess nitrous acid. If the test is negative, add more sodium nitrite solution dropwise. - Ensure the difluoroaniline is fully dissolved in the acidic solution before adding sodium nitrite.
Decomposition of the diazonium salt: The diazonium salt is thermally unstable.- Keep the temperature low (0-5 °C) throughout the diazotization and handling of the diazonium salt solution. - Use the diazonium salt solution immediately after its preparation.
Inefficient hydrolysis: The diazonium group is not effectively replaced by a hydroxyl group.- Ensure the hydrolysis is conducted at a sufficiently high temperature. - The addition of a copper catalyst, such as copper(II) sulfate, can improve the efficiency of the hydrolysis step.
Formation of Colored Byproducts (Red/Orange Precipitate) Azo coupling side reaction: The diazonium salt couples with electron-rich aromatic compounds like unreacted difluoroaniline or the product difluorophenol.- Use a sufficient excess of strong acid during diazotization to protonate the starting amine and prevent it from acting as a coupling partner. - Maintain a low temperature to minimize the formation of phenolic impurities that can also act as coupling partners.[1][2]
Formation of Tarry/Polymeric Material Side reactions of the aryl cation intermediate: The aryl cation formed after the loss of N₂ is highly reactive and can lead to polymerization.- Control the rate of hydrolysis to manage the concentration of the reactive intermediate. - Ensure efficient stirring to dissipate heat and maintain a homogeneous reaction mixture.
Method 2: Dealkylation of Difluoroanisoles

This route is often used for the synthesis of 2,6-difluorophenol.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction/Low Yield Inefficient ether cleavage: The dealkylation agent is not effectively cleaving the ether bond.- Ensure the dealkylation reagents (e.g., trimethylchlorosilane and sodium iodide) are fresh and anhydrous. - Optimize the reaction temperature and time; heating is often required.[3][4] - Use a suitable solvent that can facilitate the reaction, such as acetonitrile.[3]
Presence of Unreacted Starting Material Insufficient reagent or reaction time: The amount of dealkylation agent or the reaction duration is not sufficient for complete conversion.- Increase the molar excess of the dealkylation reagents. - Extend the reaction time and monitor the progress by TLC or GC.
Method 3: Directed ortho-Metalation (DoM)

A direct route to functionalized difluorophenols, such as 2,4-difluorophenol from 1,3-difluorobenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer Poor regioselectivity: Lithiation occurs at an undesired position on the aromatic ring.- Strictly maintain a low temperature (typically -78 °C) to enhance kinetic control of the lithiation. - The choice of alkyllithium reagent (n-BuLi, s-BuLi, t-BuLi) can influence regioselectivity. - Ensure the use of an anhydrous and inert atmosphere to prevent quenching of the organolithium intermediate.
Formation of Anionic-Fries Rearrangement Product Rearrangement of the lithiated intermediate: This can occur with certain directing groups, especially at elevated temperatures.- Maintain a low reaction temperature throughout the process. - Choose a directing group that is less prone to rearrangement under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2,4-difluorophenol via the diazotization of 2,4-difluoroaniline?

A1: The most common byproducts are other difluorophenol isomers (e.g., 2,5- and 3,4-difluorophenol) and colored azo compounds.[1] The formation of isomers can result from incomplete diazotization or side reactions, while azo compounds are formed from the coupling of the diazonium salt with activated aromatic rings.

Q2: How can I minimize the formation of isomeric impurities during difluorophenol synthesis?

A2: Minimizing isomeric impurities depends on the synthetic route. For diazotization reactions, precise temperature control and ensuring complete conversion are key. In Directed ortho-Metalation, regioselectivity is controlled by the choice of directing group, alkyllithium reagent, and maintaining very low temperatures. For SNAr reactions, the regioselectivity is dictated by the electronic properties of the starting material.

Q3: What analytical techniques are best for quantifying the purity of my difluorophenol product and identifying byproducts?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for assessing the purity of difluorophenols and quantifying isomeric impurities. GC-MS can be particularly useful for identifying unknown byproducts. For GC analysis, derivatization of the phenol to a more volatile silyl ether can improve peak shape and separation. HPLC with a pentafluorophenyl (PFP) column can offer enhanced selectivity for halogenated isomers.

Q4: I am observing a persistent red-orange color in my difluorophenol product from a diazotization reaction. How can I remove it?

A4: The red-orange color is likely due to trace amounts of azo dye byproducts. Purification by column chromatography or distillation is typically effective at removing these colored impurities. Ensuring a sufficient excess of acid during the diazotization step can help prevent their formation in the first place.[1][2]

Data Presentation

Table 1: Common Byproducts in Difluorophenol Synthesis

Synthetic Route Target Product Common Byproducts Typical Purity (%)
Diazotization-Hydrolysis2,4-Difluorophenol, 2,6-DifluorophenolIsomeric Difluorophenols, Azo Compounds, Tarry Polymers85-98
Dealkylation of Difluoroanisole2,6-DifluorophenolUnreacted Starting Material>98
Directed ortho-Metalation (DoM)2,4-DifluorophenolIsomeric DifluorophenolsVariable, depends on regioselectivity
Grignard-based Synthesis2,3-DifluorophenolBiphenyl-type compounds>95
Nucleophilic Aromatic Substitution (SNAr)2,3-DifluorophenolIsomeric Difluorophenols>95

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorophenol via Diazotization of 2,6-Difluoroaniline

Materials:

  • 2,6-Difluoroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Copper(II) Sulfate

  • Water, Ice

  • Diethyl ether

Procedure:

  • Preparation of the Amine Salt Solution: In a reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq) in a dilute solution of sulfuric acid in water, maintaining a low temperature with an ice bath.

  • Diazotization: Cool the amine salt solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis: In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a boil. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Nitrogen gas will evolve.

  • Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. Extract the 2,6-difluorophenol with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol 2: Isomeric Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at 1.0 mL/min

Sample Preparation:

  • Prepare a 1 mg/mL solution of the difluorophenol sample in dichloromethane or methanol.

  • (Optional Derivatization for improved peak shape): To the sample solution, add a silylating agent (e.g., BSTFA with 1% TMCS), cap the vial, and heat at 70°C for 30 minutes.

Data Analysis:

  • Inject 1 µL of the prepared sample.

  • Identify and quantify each isomer based on its retention time and peak area relative to a standard.

Visualizations

Diazotization_Byproducts Start 2,6-Difluoroaniline Diazonium 2,6-Difluorobenzenediazonium Salt Start->Diazonium NaNO2, H2SO4 0-5 °C Product 2,6-Difluorophenol Diazonium->Product H2O, Δ (Hydrolysis) Azo Azo Compound (Colored Byproduct) Diazonium->Azo Coupling Reaction Unreacted Unreacted 2,6-Difluoroaniline Unreacted->Azo

Caption: Byproducts in 2,6-difluorophenol synthesis.

Troubleshooting_Workflow Start Low Yield in Difluorophenol Synthesis Check_Route Identify Synthetic Route Start->Check_Route Diazotization Diazotization Issue? Check_Route->Diazotization Diazotization DoM DoM Issue? Check_Route->DoM DoM Dealkylation Dealkylation Issue? Check_Route->Dealkylation Dealkylation Temp Check Temperature Control (0-5 °C) Diazotization->Temp Yes Reagents Verify Reagent Stoichiometry and Purity Diazotization->Reagents No Solution Improved Yield Temp->Solution Hydrolysis Optimize Hydrolysis (Temp, Catalyst) Reagents->Hydrolysis Hydrolysis->Solution DoM_Temp Check Temperature Control (-78 °C) DoM->DoM_Temp Yes Inert Ensure Inert Atmosphere DoM->Inert No DoM_Temp->Solution Inert->Solution Dealk_Reagents Check Reagent Activity and Reaction Time Dealkylation->Dealk_Reagents Yes Dealk_Reagents->Solution

Caption: Troubleshooting low yield in synthesis.

References

controlling regioselectivity in the synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-methoxyphenol. Here, we provide detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges related to regioselectivity and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for achieving high regioselectivity in the synthesis of this compound?

A1: The most effective and regioselective method is a two-step approach starting from 2,4-difluoroanisole. This strategy involves:

  • Directed ortho-Metalation (DoM) followed by formylation: This step introduces an aldehyde group specifically at the C3 position, directed by the methoxy group.

  • Baeyer-Villiger or Dakin Oxidation: The subsequent oxidation of the aldehyde group to a hydroxyl group yields the desired this compound.

Q2: Why is direct electrophilic substitution on 2,4-difluoroanisole not recommended for introducing a hydroxyl group at the C3 position?

A2: Direct electrophilic aromatic substitution on 2,4-difluoroanisole is generally not regioselective for the C3 position. The methoxy group is an ortho-, para- director, and while the fluorine atoms are deactivating, they also direct ortho and para to themselves. This would lead to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product.

Q3: Can I start from 2,4-difluorophenol and introduce the methoxy group at the C3 position?

A3: While theoretically possible, achieving regioselective methoxylation at the C3 position of 2,4-difluorophenol is challenging. Electrophilic aromatic substitution reactions would likely lead to a mixture of products. A multi-step process involving protection of the phenol, directed metalation, and then introduction of a methoxy source would be complex and likely less efficient than the route starting from 2,4-difluoroanisole.

Q4: What are the main challenges in the Directed ortho-Metalation (DoM) step?

A4: The main challenges include ensuring completely anhydrous conditions to prevent quenching of the organolithium reagent, achieving the correct low temperature (typically -78 °C) to avoid side reactions, and ensuring the purity of the starting materials and reagents.[1] Incomplete lithiation or side reactions can lead to low yields of the formylated product.

Q5: Which oxidation method, Baeyer-Villiger or Dakin, is preferable for converting the aldehyde to the phenol?

A5: Both reactions are effective. The Baeyer-Villiger oxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for this transformation.[2] The Dakin reaction, which uses hydrogen peroxide in the presence of a base, is also a viable and often milder alternative.[3] The choice may depend on the specific substrate and the desired reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in the Directed ortho-Metalation and Formylation Step
Possible Cause Troubleshooting Suggestion
Presence of moisture or protic impurities Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and freshly titrate the organolithium reagent.
Incorrect reaction temperature Maintain a temperature of -78 °C (dry ice/acetone bath) during the lithiation and addition of the formylating agent. Temperatures that are too high can lead to decomposition of the aryllithium intermediate.
Inactive organolithium reagent Use a freshly opened bottle of the organolithium reagent or titrate an older bottle to determine its exact molarity.
Poor quality of starting material or reagents Purify the 2,4-difluoroanisole and the formylating agent (e.g., DMF) before use.
Insufficient reaction time Allow the lithiation and formylation reactions to proceed for a sufficient amount of time, as determined by TLC or LC-MS monitoring.
Problem 2: Formation of Multiple Isomers in the Formylation Step
Possible Cause Troubleshooting Suggestion
Use of non-regioselective formylation methods (e.g., Duff or Reimer-Tiemann) While potentially useful, these methods are known to sometimes produce mixtures of ortho and para isomers.[4][5] For highest regioselectivity, Directed ortho-Metalation is the preferred method.
Side reactions during Directed ortho-Metalation If the temperature is not kept sufficiently low, the aryllithium intermediate may undergo side reactions, leading to a loss of regioselectivity.
Di-formylation In some formylation reactions like the Duff reaction, di-formylation can occur if multiple activated positions are available.[4] Careful control of stoichiometry is crucial.
Problem 3: Low Yield or Incomplete Conversion in the Baeyer-Villiger or Dakin Oxidation
Possible Cause Troubleshooting Suggestion
Decomposition of the oxidizing agent Use fresh m-CPBA for the Baeyer-Villiger oxidation or a fresh, properly stored solution of hydrogen peroxide for the Dakin reaction.
Incorrect pH for the Dakin reaction The Dakin reaction requires basic conditions. Ensure the pH is appropriately controlled throughout the reaction.[3]
Presence of electron-withdrawing groups Electron-withdrawing groups on the aromatic ring can slow down the Baeyer-Villiger oxidation.[2] Longer reaction times or more reactive peroxy acids may be necessary.
Side reactions Over-oxidation or decomposition of the product can occur. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Experimental Protocols

Key Experiment 1: Regioselective Formylation of 2,4-Difluoroanisole via Directed ortho-Metalation

This protocol is a representative procedure and may require optimization.

Materials:

  • 2,4-Difluoroanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 2,4-difluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,4-difluoro-3-methoxybenzaldehyde by column chromatography on silica gel.

Key Experiment 2: Baeyer-Villiger Oxidation of 2,4-Difluoro-3-methoxybenzaldehyde

This protocol is a representative procedure and may require optimization.

Materials:

  • 2,4-Difluoro-3-methoxybenzaldehyde

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-difluoro-3-methoxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask.

  • Add m-CPBA (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash with saturated aqueous sodium sulfite solution to remove excess peroxide.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting formate ester is then hydrolyzed by dissolving it in methanol and adding a solution of sodium hydroxide in water.

  • After stirring for a few hours at room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is acidified with HCl and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude this compound, which can be further purified by column chromatography or distillation.

Data Presentation

The following tables summarize expected yields and regioselectivity for the key reaction steps based on literature for similar substrates. Actual results may vary depending on experimental conditions.

Table 1: Regioselectivity of Formylation of 2,4-Difluoroanisole

MethodReagentsPosition of FormylationIsomer Ratio (ortho:para)Typical Yield
Directed ortho-Metalation 1. n-BuLi, THF, -78 °C2. DMFC3 (ortho to OMe)>95:570-85%
Duff Reaction Hexamethylenetetramine, acidC3 and/or C5Mixture of isomers likely20-50%[2]
Reimer-Tiemann Reaction CHCl₃, NaOHC3 and/or C5Mixture of isomers likely20-60%[4]

Table 2: Yield of Oxidation of 2,4-Difluoro-3-methoxybenzaldehyde

MethodOxidizing AgentProductTypical Yield
Baeyer-Villiger Oxidation m-CPBA2,4-Difluoro-3-methoxyphenyl formate80-95%
Dakin Reaction H₂O₂, NaOHThis compound75-90%

Visualizations

Logical Workflow for Troubleshooting Low Yield in Directed ortho-Metalation

Troubleshooting_DoM start Low Yield in DoM-Formylation check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup Procedure start->check_workup reagent_purity Are starting materials and solvents anhydrous and pure? check_reagents->reagent_purity temp_control Was temperature maintained at -78°C? check_conditions->temp_control extraction Were extractions efficient? check_workup->extraction reagent_purity->check_conditions Yes titrate_buli Titrate n-BuLi reagent_purity->titrate_buli No purify_sm Purify starting materials reagent_purity->purify_sm No success Yield Improved titrate_buli->success purify_sm->success optimize_temp Optimize temperature control temp_control->optimize_temp No quenching Was quenching done at low T before warming? temp_control->quenching Yes optimize_temp->success quenching->check_workup Yes optimize_quench Quench at -78°C quenching->optimize_quench No optimize_quench->success optimize_extraction Optimize extraction solvent and number of extractions extraction->optimize_extraction No extraction->success Yes optimize_extraction->success Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product start_mat 2,4-Difluoroanisole formylation Directed ortho-Metalation (n-BuLi, THF, -78°C) then Formylation (DMF) start_mat->formylation intermediate 2,4-Difluoro-3-methoxybenzaldehyde formylation->intermediate oxidation Baeyer-Villiger Oxidation (m-CPBA) or Dakin Reaction (H₂O₂, NaOH) intermediate->oxidation product This compound oxidation->product

References

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,4-Difluoro-3-methoxyphenol. The primary synthetic strategy discussed is the Directed ortho-Metalation (DoM) of 1,3-difluoro-2-methoxybenzene, followed by quenching with an electrophilic oxygen source.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for obtaining this compound with a good yield?

A1: A highly effective method is the Directed ortho-Metalation (DoM) of 1,3-difluoro-2-methoxybenzene.[1] The methoxy group directs the lithiation to the adjacent C4 position. The resulting aryllithium intermediate is then reacted with an electrophilic oxygen source to introduce the hydroxyl group. This approach is generally more direct and regioselective than classical multi-step methods involving nitration and diazotization.[1]

Q2: What are the critical parameters to control during the Directed ortho-Metalation (DoM) step?

A2: The critical parameters for the DoM step include maintaining a low temperature (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[1] The choice of solvent, typically an anhydrous ether like tetrahydrofuran (THF), and the slow, dropwise addition of the organolithium reagent (e.g., n-butyllithium) are crucial for success. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium species by moisture or oxygen.

Q3: Which electrophilic oxygen source is recommended for the hydroxylation step?

A3: Several electrophilic oxygen sources can be used. A common and effective choice is molybdenum-oxo-diperoxide-pyridine-HMPA complex (MoOPH), which is known to give good yields in the hydroxylation of aryllithiums.[1] Other alternatives include trimethyl borate followed by an oxidative workup with hydrogen peroxide, or bubbling dry oxygen through the solution of the aryllithium.

Q4: What are the most common impurities I might encounter in the synthesis of this compound?

A4: Common impurities can include the starting material (1,3-difluoro-2-methoxybenzene), protonated starting material if the aryllithium is quenched by a proton source, and potentially isomeric phenols if the regioselectivity of the lithiation is not perfect. If using trimethyl borate, boronic acid or boronate ester intermediates may be present. Over-lithiation or reaction at other sites are also potential sources of impurities, though less likely with a strong directing group like methoxy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Reaction temperature too high. 4. Insufficient reaction time for lithiation.1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under a positive pressure of an inert gas. 3. Maintain the reaction temperature at or below -78 °C during the lithiation step. 4. Increase the lithiation time to ensure complete formation of the aryllithium intermediate.
Low Yield of the Desired Phenol 1. Inefficient trapping of the aryllithium. 2. Degradation of the product during workup or purification. 3. Competing side reactions.1. Ensure the electrophilic oxygen source is fresh and added correctly. For gaseous electrophiles like oxygen, ensure efficient bubbling. 2. Use a mild acidic workup (e.g., saturated ammonium chloride solution). Avoid strong acids. Purify the product quickly using flash column chromatography. 3. Re-evaluate the stoichiometry of the organolithium reagent. An excess can sometimes lead to side reactions.
Formation of Multiple Isomers 1. Incomplete regioselectivity of the lithiation. 2. Rearrangement of the aryllithium intermediate.1. The methoxy group is a strong directing group for ortho-lithiation. However, ensure the reaction temperature is kept low to maximize kinetic control. 2. Aryllithium rearrangements are less common at low temperatures. Confirm the identity of the isomers to diagnose the issue.
Presence of Starting Material in the Final Product 1. Incomplete lithiation. 2. Premature quenching of the aryllithium.1. Increase the equivalents of the organolithium reagent slightly (e.g., from 1.1 to 1.2 equivalents). 2. Ensure the electrophile is added before the reaction is allowed to warm up.

Experimental Protocols

Proposed Synthesis of this compound via Directed ortho-Metalation

Materials:

  • 1,3-difluoro-2-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Molybdenum-oxo-diperoxide-pyridine-HMPA complex (MoOPH)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Lithiation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Hydroxylation: In a separate flame-dried flask, suspend MoOPH (1.5 eq.) in anhydrous THF at -78 °C. Transfer the freshly prepared aryllithium solution to the MoOPH suspension via a cannula at -78 °C.

  • Workup: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Parameter Condition Expected Outcome Notes
Starting Material 1,3-difluoro-2-methoxybenzene-Commercially available.
Lithiation Reagent n-ButyllithiumFormation of the aryllithium intermediateTypically 1.1-1.2 equivalents are used.
Solvent Anhydrous THFGood solubility of reactantsMust be strictly anhydrous.
Temperature -78 °CHigh regioselectivity, minimizes side reactionsCrucial for the stability of the aryllithium.
Reaction Time (Lithiation) 1-2 hoursComplete formation of the aryllithiumCan be monitored by quenching an aliquot.
Electrophilic Oxygen Source MoOPHHydroxylation of the aryllithiumTypically 1.5 equivalents are used.
Yield -60-80% (estimated)Highly dependent on reaction conditions and purity of reagents.

Visualization of Workflow and Troubleshooting

SynthesisWorkflow cluster_synthesis Synthesis Workflow Start Start DoM Directed ortho-Metalation (1,3-difluoro-2-methoxybenzene, n-BuLi, THF, -78°C) Start->DoM Step 1 Hydroxylation Hydroxylation (MoOPH, -78°C to RT) DoM->Hydroxylation Step 2 Workup Aqueous Workup (NH4Cl solution) Hydroxylation->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting LowYield Low Yield? CheckLithiation Incomplete Lithiation? (Check n-BuLi, anhydrous conditions) LowYield->CheckLithiation Yes CheckHydroxylation Inefficient Hydroxylation? (Check MoOPH quality) LowYield->CheckHydroxylation Yes CheckWorkup Product Degradation? (Mild workup conditions) LowYield->CheckWorkup Yes Impurity Impurity Issues? LowYield->Impurity No StartingMaterial Unreacted Starting Material? (Increase n-BuLi or time) Impurity->StartingMaterial Yes Isomers Isomeric Products? (Verify reaction temperature) Impurity->Isomers Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated phenols?

A1: The primary methods for synthesizing fluorinated phenols include:

  • Deoxyfluorination of Phenols: This involves the direct replacement of a hydroxyl group with a fluorine atom. Reagents like PhenoFluor and PyFluor are commonly used for this transformation.[1][2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective for phenols with electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack by a fluoride source.[2][5]

  • Electrophilic Fluorination: This approach uses electrophilic fluorinating agents like Selectfluor® to introduce fluorine onto electron-rich phenols.[6]

  • Transition-Metal-Catalyzed Fluorination: Palladium and copper catalysts are often employed to facilitate the fluorination of phenol derivatives, such as aryl triflates or boronic esters.[1][7]

Q2: My deoxyfluorination reaction is giving low yields. What are the potential causes and solutions?

A2: Low yields in deoxyfluorination reactions can stem from several factors:

  • Moisture Sensitivity of Reagents: Many deoxyfluorinating reagents are sensitive to moisture, which can lead to their decomposition.[4] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency. Non-polar aprotic solvents like toluene or dioxane are often preferred over polar or protic solvents.[1]

  • Substrate Reactivity: Phenols with electron-donating groups can be less reactive. In such cases, increasing the reaction temperature or using a more reactive fluorinating agent may be necessary.[1]

  • Reagent Degradation: Ensure the fluorinating reagent is fresh or has been stored properly according to the manufacturer's instructions.

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Side product formation often arises from competing reactions. To improve selectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have higher activation energies than the desired fluorination.

  • Choice of Fluorinating Agent: Different fluorinating agents exhibit different selectivities. For instance, in electrophilic fluorination, using a less reactive F+ reagent might enhance selectivity.[6]

  • Protecting Groups: If your substrate contains other reactive functional groups (e.g., alcohols, amines), consider using protecting groups to prevent unwanted side reactions.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, working with fluorinating agents requires strict adherence to safety protocols due to their reactivity and potential toxicity.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves resistant to the specific chemicals being used.[8][9][10] Double-gloving is often recommended.[8]

  • Ventilation: All manipulations should be performed in a properly functioning chemical fume hood.[8][9] For highly hazardous reagents, a glove box may be necessary.[8]

  • Emergency Preparedness: Have an emergency plan in place. For reagents that can generate hydrofluoric acid (HF), a calcium gluconate gel should be readily available for treating skin contact.[9][11]

  • Incompatible Materials: Be aware of and avoid incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of fluorinated phenols.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Reagent Use a fresh batch of the fluorinating agent. Verify the activity of the reagent through a control reaction with a known reactive substrate.
Presence of Moisture Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and handle reagents under inert conditions (e.g., glove box or Schlenk line).
Sub-optimal Reaction Temperature Screen a range of temperatures. For less reactive phenols (e.g., those with electron-donating groups), a higher temperature may be required.[1] Conversely, for highly reactive or unstable substrates, a lower temperature might prevent decomposition.
Incorrect Solvent Consult the literature for the optimal solvent for your specific reaction type. For deoxyfluorination, non-polar aprotic solvents are often preferred.[1]
Poor Substrate Solubility Select a solvent in which the starting material is fully soluble at the reaction temperature.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or 19F NMR).[12][13][14] If the reaction has stalled, consider adding more reagent or increasing the temperature.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Suggested Solution
Over-fluorination Reduce the stoichiometry of the fluorinating agent. Monitor the reaction closely and stop it once the desired product is formed.
Side Reactions with Other Functional Groups Protect sensitive functional groups on your substrate before the fluorination step.
Isomer Formation In cases of electrophilic aromatic substitution, the directing effects of substituents on the phenol will influence the position of fluorination. To achieve a different isomer, you may need to consider a different synthetic strategy, such as a directed ortho-metalation followed by fluorination. For some metal-catalyzed reactions, the choice of ligand can influence regioselectivity.
Decomposition of Starting Material or Product Use milder reaction conditions (e.g., lower temperature, less reactive reagent). Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition.

Experimental Protocols

General Protocol for Deoxyfluorination of a Phenol using PhenoFluor
  • Preparation: In a nitrogen-filled glovebox, add the phenol (1.0 equiv.), PhenoFluor (1.2 equiv.), and cesium fluoride (CsF) (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the phenol substrate.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Troubleshooting_Workflow start Low or No Product Yield check_reagent Check Reagent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate start->check_substrate reagent_inactive Reagent Inactive? check_reagent->reagent_inactive moisture Moisture Present? check_conditions->moisture reactive_substrate Substrate Unreactive? check_substrate->reactive_substrate reagent_inactive->check_conditions No use_fresh_reagent Use Fresh Reagent reagent_inactive->use_fresh_reagent Yes success Problem Solved use_fresh_reagent->success dry_system Use Anhydrous Conditions moisture->dry_system Yes temp Temperature Optimal? moisture->temp No dry_system->success optimize_temp Screen Temperature Range temp->optimize_temp No solvent Solvent Appropriate? temp->solvent Yes optimize_temp->success solvent->check_substrate Yes change_solvent Change Solvent solvent->change_solvent No change_solvent->success increase_temp_reagent Increase Temp/Use More Reactive Reagent reactive_substrate->increase_temp_reagent Yes fail Consult Further Literature reactive_substrate->fail No increase_temp_reagent->success

Caption: Troubleshooting workflow for low or no product yield.

Selectivity_Troubleshooting start Low Selectivity/ Multiple Products over_fluorination Over-fluorination? start->over_fluorination side_reactions Side Reactions with Other Functional Groups? over_fluorination->side_reactions No reduce_reagent Reduce Reagent Stoichiometry over_fluorination->reduce_reagent Yes isomer_formation Isomer Formation? side_reactions->isomer_formation No protect_groups Use Protecting Groups side_reactions->protect_groups Yes decomposition Decomposition? isomer_formation->decomposition No modify_strategy Modify Synthetic Strategy/ Change Ligands isomer_formation->modify_strategy Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes fail Consult Further Literature decomposition->fail No success Problem Solved reduce_reagent->success protect_groups->success modify_strategy->success milder_conditions->success

Caption: Troubleshooting workflow for low selectivity.

References

Technical Support Center: Purification of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-Difluoro-3-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound, a polar fluorinated compound, include:

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.[1][2][3]

  • Recrystallization: A suitable technique if a solvent can be found that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[4]

  • Distillation (under reduced pressure): Can be used if the compound is thermally stable and has a significantly different boiling point from its impurities.[5][6][7]

Q2: How can I remove colored impurities from my this compound sample?

A2: Colored impurities often arise from oxidation or residual starting materials. These can typically be removed by:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by hot filtration.

  • Column Chromatography: The colored, often more polar, impurities will adhere more strongly to the silica gel.

  • Recrystallization: The colored impurities may remain in the mother liquor.

Q3: My purified this compound is unstable and degrades over time. What can I do?

A3: Phenolic compounds can be susceptible to oxidation. To improve stability:

  • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the sample in a cool, dark place.

  • Consider using antioxidants if compatible with downstream applications.

Q4: What are some common impurities I might encounter?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials.

  • Isomers of the desired product.

  • Byproducts from side reactions, such as over- or under-methylation or fluorination.

  • Residual solvents from the reaction or extraction steps.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation during Column Chromatography

Symptoms:

  • Broad peaks or co-elution of the product with impurities.

  • Low recovery of the compound from the column.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Column Overload Too much sample was loaded onto the column.[9] Reduce the amount of crude material relative to the amount of stationary phase.
Irreversible Adsorption The highly polar phenol group may interact strongly with the silica gel.[9] Consider using a less polar stationary phase (e.g., alumina) or adding a small amount of a polar modifier like acetic acid to the eluent to reduce tailing.
Compound Volatility Some fluorinated compounds can be volatile. Ensure proper handling in a well-ventilated area and use sealed collection vessels.[9]
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • Low purity of the resulting crystals.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent The solvent may be too good or too poor at all temperatures. Screen a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[4]
Cooling Rate is Too Fast Rapid cooling can lead to oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Solution is Too Concentrated or Too Dilute If the solution is too concentrated, the compound may precipitate out too quickly. If it's too dilute, the yield will be low. Find the optimal concentration by starting with a saturated solution at the boiling point of the solvent.
Presence of Impurities Certain impurities can inhibit crystal formation. Try purifying the crude material by another method, such as a quick filtration through a silica plug, before recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good Rf value for the product is typically around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2][10]

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated after adsorbing the sample onto a small amount of silica gel (dry loading).[2][9]

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data (Example):

ParameterValue
Crude Sample Weight 5.0 g
Silica Gel Weight 100 g
Eluent Composition 9:1 Hexane:Ethyl Acetate
Purified Product Weight 4.2 g
Yield 84%
Purity (by NMR) >98%
Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Heptane)[4]

  • Erlenmeyer flask, heating source, filtration apparatus

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Quantitative Data (Example):

ParameterValue
Crude Sample Weight 3.0 g
Solvent Toluene
Purified Product Weight 2.5 g
Yield 83%
Purity (by HPLC) >99%

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Choose Purification Method TLC->Decision Column Column Chromatography Decision->Column Impurities have different polarities Recrystallization Recrystallization Decision->Recrystallization Suitable solvent found Distillation Vacuum Distillation Decision->Distillation Thermally stable & different boiling points Pure Pure Product Column->Pure Recrystallization->Pure Distillation->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_column Column Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting Start Purification Issue Method Which Method? Start->Method ColumnIssue Column Chromatography Issue Method->ColumnIssue Column RecrystIssue Recrystallization Issue Method->RecrystIssue Recrystallization PoorSep Poor Separation? ColumnIssue->PoorSep OilingOut Oiling Out? RecrystIssue->OilingOut NoCrystals No Crystals Form? RecrystIssue->NoCrystals No Solvent Optimize Eluent (via TLC) PoorSep->Solvent Yes Overload Reduce Sample Load PoorSep->Overload No, but low recovery Adsorption Change Stationary Phase or Add Modifier Solvent->Adsorption Still poor SolventScreen Screen Solvents/ Use Co-solvent OilingOut->SolventScreen Yes Cooling Cool Slowly OilingOut->Cooling No, but low purity Scratch Scratch Flask/ Add Seed Crystal NoCrystals->Scratch Yes Concentration Adjust Concentration NoCrystals->Concentration No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Purification of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Difluoro-3-methoxyphenol. The following information is designed to help identify and remove common impurities, ensuring the high purity required for subsequent applications.

Troubleshooting Guides

Issue 1: Persistent Impurities After Initial Purification

Q1: I've performed a standard extraction and recrystallization, but my this compound is still impure. What are the likely persistent impurities and how can I remove them?

A1: Persistent impurities in the synthesis of this compound often arise from side reactions during fluorination and methylation steps. Common contaminants include:

  • Isomeric Byproducts: Regioisomers such as other difluoro-methoxyphenol isomers can form, especially during electrophilic fluorination of 3-methoxyphenol due to competing ortho and para directing effects. These isomers often have very similar polarities, making them difficult to separate by standard recrystallization.

  • Starting Materials: Unreacted 2,4-difluorophenol or 3-methoxyphenol may remain.

  • Over-methylated or Under-methylated Species: Impurities from incomplete or excessive methylation of the phenolic hydroxyl group can occur.

  • Dearomatized Compounds: Electrophilic fluorination of phenols can sometimes lead to the formation of non-aromatic byproducts.[1]

Recommended Solutions:

  • Column Chromatography: This is the most effective method for separating isomers and other closely related impurities. A silica gel stationary phase is typically used.

  • Preparative HPLC: For very challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.

  • Sequential Purification: A combination of purification techniques can be effective. For example, an initial column chromatography to remove the bulk of impurities followed by a final recrystallization step to obtain highly pure crystals.

Issue 2: Oily Product Instead of Crystalline Solid During Recrystallization

Q2: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is a common issue with phenols, which often have low melting points.

Troubleshooting Steps:

  • Lower the Saturation Temperature: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the hot solution to slightly decrease the saturation point. This will encourage crystallization to begin at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath from a high temperature. Gradual cooling promotes the formation of well-defined crystals rather than an oil.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.

  • Solvent System Modification: Experiment with different solvent pairs for recrystallization. A good starting point is a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).

Issue 3: Poor Separation on Thin Layer Chromatography (TLC)

Q3: I'm having trouble getting good separation of my product from impurities on a TLC plate. The spots are streaking or overlapping. What can I do?

A3: Poor TLC separation can be due to several factors, including an inappropriate solvent system, overloading the plate, or the acidic nature of the phenol interacting with the silica gel.

Optimization Strategies:

  • Solvent System Polarity:

    • If the Rf values are too high (spots run near the solvent front), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).

    • If the Rf values are too low (spots remain near the baseline), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Spotting Technique: Apply the sample in a small, concentrated spot. Overloading the plate can lead to broad, streaky spots. Dilute your sample before spotting if necessary.

  • Acidic Additives: For phenolic compounds, which are acidic, streaking can occur on silica gel plates. Adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to the eluent can often improve peak shape by suppressing the ionization of the phenol.

  • Visualization: Use a UV lamp to visualize the spots. If the compounds are not UV-active, staining with an appropriate reagent like iodine vapor can be used.[2]

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect when synthesizing this compound?

A4: The most likely impurities depend on the synthetic route.

  • From Electrophilic Fluorination of 3-Methoxyphenol: Expect regioisomers (e.g., 2,6-difluoro-3-methoxyphenol and 4,6-difluoro-3-methoxyphenol) and potentially some dearomatized byproducts.[1]

  • From O-methylation of 2,4-Difluorophenol: Unreacted starting material and potentially C-alkylated byproducts are the main concerns.

Q5: What is a good starting point for a column chromatography solvent system to purify this compound?

A5: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your product and separate it from impurities. The ideal solvent system should provide a good separation of spots on a preliminary TLC analysis.

Q6: Which solvent systems are recommended for the recrystallization of this compound?

A6: For fluorinated phenols, a mixed solvent system is often effective. Good candidates include:

  • Ethanol/Water

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Toluene/Heptane

The goal is to find a solvent pair where the compound is highly soluble in one solvent ("good" solvent) at elevated temperatures and poorly soluble in the other ("bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Data Presentation

Table 1: Typical Purification Parameters for this compound

Purification MethodStationary/Solvent SystemTypical Purity BeforeTypical Purity AfterKey Considerations
Recrystallization Ethanol/Water or Ethyl Acetate/Hexanes85-95%>98%Prone to "oiling out"; slow cooling is crucial.
Column Chromatography Silica Gel; Hexanes/Ethyl Acetate Gradient70-90%>99%Effective for removing isomeric impurities.
Preparative HPLC C18 column; Acetonitrile/Water Gradient with 0.1% Formic Acid95-98%>99.5%High resolution for difficult separations; smaller scale.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine an optimal solvent system using TLC. A good system will show clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture. If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a solvent pair, slowly add the "bad" solvent to the hot solution until it becomes turbid. Reheat to get a clear solution, then cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Isomers or multiple impurities Recrystallization Recrystallization TLC Analysis->Recrystallization Minor impurities Pure Product Pure Product Column Chromatography->Pure Product Impure Fractions Impure Fractions Column Chromatography->Impure Fractions Recrystallization->Pure Product Recrystallization->Impure Fractions Re-purify if necessary Preparative HPLC Preparative HPLC Preparative HPLC->Pure Product Impure Fractions->Preparative HPLC For valuable material

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Problem: Oiling Out Lower Saturation Temp Slow Cooling Use Seed Crystal start->oiling_out Liquid layer forms low_yield Problem: Low Yield Minimize Solvent Slow Cooling Concentrate Mother Liquor start->low_yield Few crystals form success Crystalline Product start->success Successful crystallization oiling_out->success Solutions Applied low_yield->success Solutions Applied

Caption: Troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting assistance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 2-8°C.[1] Some suppliers also recommend handling and storing the compound under an inert atmosphere due to potential air and moisture sensitivity.

Q2: Is this compound stable under normal laboratory conditions?

A2: The compound is generally stable under recommended storage conditions.[1] However, as with many phenolic compounds, prolonged exposure to light, air (oxygen), and elevated temperatures may lead to degradation over time. It is advisable to minimize exposure to these elements during handling and experiments.

Q3: What are the known incompatibilities of this compound?

A3: You should avoid contact with strong oxidizing agents and strong acids, as these can potentially react with and degrade the compound.[1]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, phenolic compounds, in general, can be susceptible to oxidation. This can lead to the formation of colored impurities, such as quinone-type structures, particularly upon exposure to air and light.[4]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: It is recommended to handle this compound in a chemical fume hood.[1] You should wear chemical-resistant gloves, safety goggles, and appropriate protective clothing to prevent skin and eye contact.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Observation of Color Change in the Material (e.g., turning pink or brown)
  • Possible Cause: This is often an indication of oxidation. Phenolic compounds can oxidize upon exposure to air and/or light, forming colored byproducts.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, and potentially under an inert atmosphere).

    • Minimize Exposure: During your experiment, try to minimize the exposure of the compound to air and ambient light. Use amber-colored glassware or wrap your reaction vessel in foil.

    • Inert Atmosphere: If the problem persists, consider handling the material and running your reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purity Check: If you suspect degradation, you may need to re-purify the material (e.g., by recrystallization or chromatography) before use.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Possible Cause: This could be due to the degradation of the starting material, leading to lower yields or the formation of unexpected side products.

  • Troubleshooting Steps:

    • Assess Material Purity: Before use, assess the purity of your this compound sample using an appropriate analytical technique (e.g., NMR, LC-MS, or GC-MS).

    • Use Fresh Sample: If possible, use a freshly opened container of the compound for your experiment.

    • Control Reaction: Run a small-scale control reaction with a newly acquired or purified sample to compare the results.

Issue 3: Poor Solubility or a Change in Solubility Profile
  • Possible Cause: The formation of insoluble degradation products could affect the solubility of the bulk material.

  • Troubleshooting Steps:

    • Analytical Characterization: Analyze the material to identify any impurities that may be affecting its solubility.

    • Filtration: If a small amount of insoluble matter is present, you may be able to remove it by dissolving the sample in a suitable solvent and filtering it before use. Note that this will not remove soluble impurities.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere (Recommended): If available, perform all manipulations within a glovebox or under a gentle stream of an inert gas (e.g., nitrogen or argon).

  • Dispensing: Quickly weigh the desired amount of the compound and tightly reseal the container immediately.

  • Storage: Return the container to the recommended storage conditions (2-8°C).

Protocol 2: Preparation of a Stock Solution

  • Solvent Selection: Choose a dry, de-gassed solvent for your stock solution.

  • Preparation: In a fume hood, add the weighed this compound to a volumetric flask.

  • Dissolution: Add the de-gassed solvent to the flask and dissolve the compound completely, sonicating briefly if necessary.

  • Storage: Store the stock solution in a tightly sealed, amber-colored vial at 2-8°C. If long-term storage is required, consider storing under an inert atmosphere.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_remediation Remediation Issue Inconsistent Results or Color Change CheckPurity Check Purity (NMR, LC-MS) Issue->CheckPurity CheckStorage Verify Storage Conditions (Cool, Dry, Dark) Issue->CheckStorage Repurify Re-purify Material CheckPurity->Repurify Impure FreshSample Use Fresh Sample CheckPurity->FreshSample Pure but issue persists UseInert Use Inert Atmosphere (N2 or Ar) CheckStorage->UseInert Improper Storage Repurify->UseInert FreshSample->UseInert

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathway cluster_compound Starting Material cluster_conditions Degradation Conditions cluster_products Potential Products Phenol This compound Conditions Air (O2) / Light Strong Oxidants Phenol->Conditions Products Oxidized Species (e.g., Quinone-like structures) Colored Impurities Conditions->Products

Caption: Potential degradation pathway of phenols.

References

Technical Support Center: 2,4-Difluoro-3-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-methoxyphenol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.

General Troubleshooting

Question: My reaction with this compound is failing or giving low yields. What are the general first steps for troubleshooting?

Answer: When encountering issues with reactions involving this compound, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting material and the reaction conditions.

Initial Troubleshooting Steps:

  • Starting Material Purity: Confirm the purity of your this compound. Impurities can interfere with the reaction. Consider purification by distillation or recrystallization if purity is questionable. Phenols can oxidize over time, often indicated by a change in color.

  • Reagent and Solvent Quality: Ensure all other reagents are of appropriate grade and are not degraded. Use dry, anhydrous solvents, especially for reactions sensitive to moisture, as both the phenol proton and many reagents (e.g., organometallics, strong bases) will react with water.

  • Reaction Setup: Check for a leak-proof and inert atmosphere (e.g., nitrogen or argon) for oxygen- and moisture-sensitive reactions. Ensure accurate temperature control.

  • Reaction Monitoring: Actively monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is sluggish, incomplete, or forming side products.

Below is a general workflow for troubleshooting failed reactions.

G cluster_0 Troubleshooting Workflow start Reaction Failure (Low Yield / No Product) check_sm Verify Starting Material Purity (this compound) start->check_sm check_reagents Check Reagent & Solvent Quality (Anhydrous, Purity) check_sm->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere, Time) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS, NMR) check_conditions->analyze_mixture sm_recovered Starting Material Recovered? analyze_mixture->sm_recovered side_products Side Products Formed? sm_recovered->side_products No optimize Optimize Reaction Conditions (Concentration, Catalyst, Temperature) sm_recovered->optimize Yes purification Review Purification Method side_products->purification Yes consult Consult Literature for Alternative Routes side_products->consult No / Unidentifiable success Successful Reaction optimize->success purification->success

A general workflow for troubleshooting chemical reactions.

FAQs for Specific Reactions

Electrophilic Aromatic Substitution (EAS)

The phenol moiety is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. The hydroxyl group and the methoxy group are ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these groups directs incoming electrophiles.

Electronic and steric effects influencing EAS.

Question: I am attempting a nitration reaction on this compound and observe a low yield of the desired product, with a significant amount of dark, tarry byproduct. What is causing this and how can I fix it?

Answer: Phenols are highly activated and susceptible to oxidation, especially under harsh nitrating conditions. The formation of tarry substances suggests oxidation of the starting material or product.[1]

Troubleshooting Nitration Reactions:

  • Milder Nitrating Agents: Avoid harsh conditions like concentrated nitric and sulfuric acids. Consider using milder reagents that can still effect nitration on a highly activated ring.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize oxidation and control the reaction rate.

  • Protection of the Phenolic Group: Consider protecting the hydroxyl group as an ester or ether before nitration to reduce its activating and oxidation-prone nature. The protecting group can be removed after the nitration step.

ConditionReagentTemperature (°C)ObservationRecommendation
AConc. HNO₃ / Conc. H₂SO₄25Low yield, significant tar formationAvoid; conditions are too harsh.
BDilute HNO₃ in Acetic Acid0 - 5Moderate yield, some byproductA viable option, requires careful temperature control.
CAcetyl Nitrate (in situ)-10Good yield, cleaner reactionRecommended for activated phenols.
DCu(NO₃)₂ in Acetonitrile0Moderate to good yieldAnother mild alternative.
Etherification (O-Alkylation)

Question: My Williamson ether synthesis with this compound, a base, and an alkyl halide is giving low conversion. What could be the issue?

Answer: Low conversion in Williamson ether synthesis can be attributed to several factors, including the choice of base, solvent, and the reactivity of the alkyl halide. The acidity of the phenolic proton is influenced by the electron-withdrawing fluorine atoms.

Troubleshooting Etherification:

  • Base Strength: The pKa of this compound is predicted to be around 8.36.[2] A base strong enough to deprotonate the phenol is required. Common choices include alkali metal carbonates, hydroxides, and hydrides. Ensure the base is sufficiently strong and used in at least stoichiometric amounts.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the base, leaving a more reactive "naked" phenoxide anion.

  • Alkyl Halide Reactivity: The reactivity order for the alkyl halide is I > Br > Cl. If using a less reactive alkyl chloride, consider converting it to the iodide in situ (Finkelstein reaction) or using harsher conditions (higher temperature), though this may lead to side products. Primary alkyl halides are preferred over secondary ones, and tertiary halides are generally unsuitable as they favor elimination.

BaseSolventAlkyl HalideTemperature (°C)Typical Yield (%)Notes
K₂CO₃AcetoneCH₃IReflux85-95Standard, effective for reactive halides.
NaHTHF/DMFBenzyl Bromide0 to 25>90Strong base, requires anhydrous conditions.
Cs₂CO₃AcetonitrileEthyl Bromide8080-90Effective base, often gives clean reactions.
NaOHWater/DCM (PTC)Butyl Chloride6050-70Phase-transfer catalysis can be an option for less reactive halides.

Key Experimental Protocols

Protocol 1: Nitration using Acetyl Nitrate

This protocol is designed for the mononitration of the activated phenol ring under mild conditions.

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, add acetic anhydride (1.2 eq.). Slowly add fuming nitric acid (1.0 eq.) while maintaining the temperature below 10 °C. Stir the mixture for 15 minutes at 0 °C.

  • Reaction: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid in a separate flask under a nitrogen atmosphere. Cool the solution to -10 °C.

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the phenol solution over 30 minutes, ensuring the temperature does not exceed -5 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate

This is a standard and reliable method for the O-alkylation of phenols.

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC. Reactions are typically complete in 4-24 hours, depending on the alkyl halide's reactivity.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation.

References

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and procedural information for the workup and purification of 2,4-Difluoro-3-methoxyphenol. The following protocols and FAQs are designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-reaction processing of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product is contaminated with the starting material, 2,4-difluorophenol. How can I remove it?

A1: Contamination with the starting phenol is a common issue, often due to incomplete reaction. The most effective way to remove unreacted 2,4-difluorophenol is by exploiting its acidic nature. During the aqueous workup, wash the organic layer with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic phenol, converting it into its corresponding salt, which is soluble in the aqueous layer and will be separated from the neutral ether product remaining in the organic phase.[1] A subsequent wash with water and brine will remove any residual base.

Q2: I observed a low yield of my product after the workup. What are the potential causes and solutions?

A2: Low yields can stem from several factors during the reaction or workup:

  • Incomplete Reaction: Ensure the methylation reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or using a slight excess of the methylating agent.

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase. To minimize this, use brine (saturated NaCl solution) during the final wash to decrease the solubility of the organic product in the aqueous layer.[1] Always perform multiple extractions (e.g., 3 times) with the organic solvent to ensure maximum recovery from the aqueous phase.

  • Volatile Product: If the product is volatile, it may be lost during solvent removal under high vacuum.[1] Use moderate temperature and pressure settings on the rotary evaporator. For highly volatile compounds, distillation might be a more suitable purification method than column chromatography followed by solvent evaporation.

Q3: An emulsion formed during the extraction process and the layers are not separating. What should I do?

A3: Emulsion formation is common when working with phenolic compounds. To break an emulsion:

  • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Allow the mixture to stand undisturbed for a longer period.

  • If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or glass wool.

  • As a last resort, adding a small amount of a different organic solvent with a different density might help.

Q4: The crude product appears as a dark oil, but I expected a solid. What does this indicate?

A4: The presence of a dark oil suggests impurities. Phenols are susceptible to air oxidation, which can form colored impurities. Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) if possible. The oil may also contain residual solvent or byproducts. Purification via flash column chromatography or distillation is necessary to isolate the pure compound, which may be a crystalline solid or a colorless oil.

Experimental Protocol: Workup and Purification

This protocol assumes the synthesis of this compound was performed via Williamson ether synthesis, using 2,4-difluorophenol, a methylating agent (e.g., dimethyl sulfate), and a base (e.g., potassium carbonate) in a solvent like acetone or acetonitrile.

1. Reaction Quenching and Filtration:

  • After reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the solid base (e.g., potassium carbonate) and other inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent (e.g., acetone) to recover any product retained in the solid.

2. Solvent Removal:

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

3. Aqueous Workup (Extraction):

  • Dissolve the resulting residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M NaOH solution (2 x 50 mL for a ~10g scale reaction) to extract unreacted 2,4-difluorophenol. Caution: Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water (1 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL) to remove residual water and aid in layer separation.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

4. Final Purification:

  • Filter off the drying agent (Na₂SO₄).

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[2]

Quantitative Data Summary

The following table presents typical, hypothetical data for the synthesis and purification of this compound. Actual results may vary based on reaction scale and conditions.

ParameterValueNotes
Starting Material 2,4-Difluorophenol-
Theoretical Yield (Calculated based on starting mass)Assumes 2,4-difluorophenol is the limiting reagent.
Crude Yield 85-95%Yield after aqueous workup, before column chromatography.
Final Yield 70-85%Yield of pure product after column chromatography.
Purity (Crude) ~90% (by GC-MS or ¹H NMR)Common impurity is unreacted 2,4-difluorophenol.
Purity (Final) >98% (by GC-MS or ¹H NMR)After purification.
Physical Appearance Colorless oil or low-melting solid-

Visual Workflow Diagram

The following diagram illustrates the key steps in the workup and purification procedure for this compound.

Workup_Workflow reaction Crude Reaction Mixture filtration Filtration reaction->filtration solids Solid Waste (Base, Salts) filtration->solids Remove filtrate Filtrate filtration->filtrate Collect rotovap1 Solvent Removal (Rotovap) filtrate->rotovap1 residue Crude Residue rotovap1->residue extraction Aqueous Extraction (EtOAc / H₂O) residue->extraction org_layer Organic Layer (Product) extraction->org_layer aq_layer Aqueous Layer (Impurities) extraction->aq_layer drying Drying (Na₂SO₄) org_layer->drying rotovap2 Solvent Removal (Rotovap) drying->rotovap2 crude_product Crude Product (Oil) rotovap2->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Product (2,4-Difluoro-3- methoxyphenol) chromatography->pure_product

Caption: Workflow for the workup and purification of this compound.

References

Validation & Comparative

A Comparative Guide to 2,4-Difluoro-3-methoxyphenol and its Difluorophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, difluorophenol isomers represent a critical class of building blocks. This guide provides an objective comparison of 2,4-Difluoro-3-methoxyphenol against other difluorophenol isomers, supported by available data and detailed experimental protocols to aid in research and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern of fluorine and methoxy groups on the phenol ring significantly influences the molecule's electronic properties, acidity, and lipophilicity. These parameters are crucial in determining the compound's pharmacokinetic and pharmacodynamic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₆F₂O₂160.12886499-27-0[1][2]
2,3-DifluorophenolC₆H₄F₂O130.096418-38-8
2,4-DifluorophenolC₆H₄F₂O130.09367-27-1[3]
2,5-DifluorophenolC₆H₄F₂O130.092713-31-7
2,6-DifluorophenolC₆H₄F₂O130.0928177-48-2[4]
3,4-DifluorophenolC₆H₄F₂O130.092713-33-9
3,5-DifluorophenolC₆H₄F₂O130.092713-34-0

Spectroscopic Data for Isomer Differentiation

The precise identification of each isomer is paramount for ensuring the purity and consistency of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer.

Workflow for Isomer Differentiation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Compare_Spectra Compare Spectra with Reference Data NMR->Compare_Spectra MS MS IR->Compare_Spectra MS->Compare_Spectra Identify_Isomer Identify Isomer Compare_Spectra->Identify_Isomer

Caption: Workflow for the differentiation of difluorophenol isomers.

¹H NMR Spectroscopic Data

The chemical shifts and coupling constants in ¹H NMR are highly sensitive to the electronic environment of the protons, which is directly influenced by the position of the fluorine and methoxy substituents.

CompoundAromatic Protons (δ, ppm)-OH Proton (δ, ppm)
2,4-Difluorophenol[5]~6.94 (m), ~6.83 (m), ~6.74 (m)~5.80 (br s)
Other IsomersVaries depending on substitution patternVaries

Note: Specific, directly comparable NMR data for this compound and all other difluorophenol isomers from a single source is limited. The data for 2,4-Difluorophenol is provided as a reference. Researchers should acquire and compare spectra under identical conditions for accurate differentiation.

¹³C and ¹⁹F NMR Spectroscopy

¹³C and ¹⁹F NMR provide further structural confirmation. The carbon chemical shifts are affected by the electronegativity of the substituents, and C-F coupling constants are invaluable for assigning fluorinated carbons. ¹⁹F NMR provides direct information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy

Key IR absorption bands can help in identifying the functional groups present.

CompoundO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2,4-Difluorophenol[5]3500 - 3200 (Strong, Broad)3100 - 3000 (Medium)1300 - 1000 (Strong)
Other IsomersSimilar rangeSimilar rangeVaries
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns.

CompoundMolecular Ion [M]⁺Key Fragments
2,4-Difluorophenol[5]130[M - CHO]⁺
This compound160Expected fragments from loss of CH₃, CO

Comparative Biological Activities

While direct comparative studies on the biological activities of this compound and all its difluorophenol isomers are not extensively documented, predictions can be made based on established structure-activity relationships (SAR) of phenolic compounds. The introduction of fluorine and methoxy groups can modulate antimicrobial, antioxidant, and enzyme inhibitory activities.

General Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Prepare_Stock Prepare Stock Solutions of Isomers Antimicrobial Antimicrobial Assay (MIC Determination) Prepare_Stock->Antimicrobial Antioxidant Antioxidant Assay (DPPH/ABTS) Prepare_Stock->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Prepare_Stock->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Prepare_Stock->Enzyme_Inhibition Calculate_IC50 Calculate IC50/MIC Values Antimicrobial->Calculate_IC50 Antioxidant->Calculate_IC50 Cytotoxicity->Calculate_IC50 Enzyme_Inhibition->Calculate_IC50 Compare_Activity Compare Isomer Activity Calculate_IC50->Compare_Activity

Caption: Experimental workflow for comparative biological analysis.

Experimental Protocols

To facilitate reproducible and comparative studies, the following detailed methodologies for key biological assays are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the difluorophenol isomers and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure : In a 96-well plate, add various concentrations of the test compounds and the positive control. Add the DPPH solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions : Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Add the diluted inoculum to each well.

  • Incubation : Incubate the plates under appropriate conditions for the test microorganism (e.g., 24-48 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes relevant to drug discovery.

G Enzyme Enzyme Product Product Substrate Substrate Substrate->Product Enzyme-catalyzed reaction Inhibitor Difluorophenol Isomer Inhibitor->Enzyme Inhibition

Caption: A generic enzyme inhibition pathway.

  • Reagent Preparation : Prepare solutions of the target enzyme, its substrate, and the difluorophenol isomers (inhibitors) in an appropriate buffer.

  • Assay Procedure : In a 96-well plate, add the enzyme solution and various concentrations of the test compounds. Pre-incubate for a specific time.

  • Reaction Initiation : Add the substrate to all wells to start the reaction.

  • Measurement : Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis : Calculate the initial reaction rates and determine the IC₅₀ value for each inhibitor.

Conclusion

The selection of a specific difluorophenol isomer in drug design and development is a critical decision that can significantly impact the final compound's properties and efficacy. While this compound offers a unique substitution pattern, a thorough comparative analysis against other difluorophenol isomers is essential. This guide provides a framework for such a comparison, summarizing available physicochemical and spectroscopic data, and presenting detailed protocols for the evaluation of biological activities. The provided workflows and diagrams offer a logical approach to isomer differentiation and comparative performance assessment. Further experimental studies are warranted to fully elucidate the structure-activity relationships within this important class of compounds.

References

A Comparative Guide to the Purity Analysis of 2,4-Difluoro-3-methoxyphenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2,4-Difluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. The document details a robust HPLC method, compares it with alternative analytical techniques, and provides the necessary experimental protocols for immediate application.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a compound like this compound, ensuring high purity is essential to guarantee the safety and efficacy of the final drug product. This guide focuses on a validated HPLC method for the purity assessment of this compound and offers a comparative analysis with other relevant techniques.

Hypothetical Synthesis and Potential Impurities

To establish a relevant context for purity analysis, a plausible synthetic route for this compound is proposed, starting from 1,3-difluorobenzene. This multi-step synthesis involves nitration, reduction, diazotization, and methoxylation, followed by a final hydroxylation step.

Based on this hypothetical synthesis, potential impurities could include:

  • Starting Materials: Unreacted 1,3-difluorobenzene and other initial reagents.

  • Isomeric Byproducts: Positional isomers formed during the nitration step, such as 2,6-Difluoro-3-methoxyphenol and 3,5-Difluoro-2-methoxyphenol.

  • Intermediates: Incompletely reacted intermediates from any of the synthesis steps.

  • Reagent-derived Impurities: Byproducts from the reagents used, such as residual catalysts or solvents.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like phenols. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol: HPLC Purity Assessment

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for the separation of halogenated phenols.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of a certified reference standard of this compound (purity ≥99.5%) is prepared by dissolving 10 mg of the standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: A sample of the synthesized this compound is prepared in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.

Data Presentation: HPLC Purity Analysis Results

The following table summarizes hypothetical purity data for two different batches of this compound, along with a potential isomeric impurity.

CompoundRetention Time (min)Purity (Batch A) (%)Purity (Batch B) (%)
This compound8.599.7298.85
2,6-Difluoro-3-methoxyphenol7.90.150.83
Unidentified Impurity 16.20.080.21
Unidentified Impurity 29.10.050.11

Comparison with Alternative Analytical Methods

While HPLC is the primary method of choice, other techniques can provide complementary information for a comprehensive purity assessment.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Detection is based on the absorption of UV light.High resolution and sensitivity for UV-active compounds. Robust and reproducible. Well-established for purity determination in the pharmaceutical industry.Not suitable for non-UV active impurities. Co-elution of impurities with similar polarities can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Excellent for identifying volatile impurities, such as residual solvents and starting materials. Provides structural information for impurity identification. High sensitivity.Requires derivatization for non-volatile phenols, which can add complexity and introduce potential for side reactions. Thermally labile compounds may degrade in the injector.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of the molar concentration of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.An absolute quantification method that does not require a reference standard for each impurity. Provides structural information. Can detect non-UV active and non-volatile impurities.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Signal overlap can complicate quantification in complex mixtures. Requires specialized equipment and expertise.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Certified Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Synthesized Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC HPLC System Filter_Standard->HPLC Inject Standard Filter_Sample->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the purity assessment of this compound by HPLC.

Conclusion

The presented reversed-phase HPLC method provides a robust and reliable approach for the routine purity analysis of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying potential impurities. For a comprehensive characterization of the impurity profile, especially for volatile or non-UV active species, complementary techniques such as GC-MS and qNMR are recommended. The choice of analytical methodology should be guided by the specific requirements of the drug development stage and regulatory guidelines. This guide serves as a practical resource for researchers and scientists to ensure the quality and consistency of this critical pharmaceutical intermediate.

A Comparative Guide to 2,4-Difluoro-3-methoxyphenol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of synthesized 2,4-Difluoro-3-methoxyphenol derivatives. The inclusion of fluorine atoms and a methoxy group on the phenol ring is a strategic design element in medicinal chemistry, often leading to compounds with modulated electronic properties, enhanced metabolic stability, and improved biological activity. This document presents a summary of key physicochemical and in vitro biological data for a series of hypothetical, yet representative, derivatives, alongside detailed experimental protocols for their characterization and evaluation.

Comparative Data of this compound Derivatives

The following table summarizes the key physicochemical and biological data for a series of synthesized derivatives of this compound. These derivatives incorporate various substituents at the 1-position of the phenolic ring, a common strategy to explore structure-activity relationships (SAR).

DerivativeR-GroupMolecular Weight ( g/mol )LogPpKaAntioxidant Activity (IC50, µM)Cytotoxicity (CC50, µM)
1 -H160.112.158.2> 100> 100
2 -CH₃174.142.588.385.292.5
3 -C(=O)CH₃202.151.987.965.778.1
4 -C(=O)Ph264.243.517.842.355.9
5 -NO₂205.112.306.525.831.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from commercially available materials. Subsequent derivatization at the phenolic hydroxyl group can be performed using standard organic chemistry techniques. For instance, acylation to produce derivatives 3 and 4 can be carried out using the corresponding acyl chlorides in the presence of a base like triethylamine in an inert solvent such as dichloromethane. Nitration to yield derivative 5 can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Physicochemical Property Determination
  • LogP (Octanol-Water Partition Coefficient): The lipophilicity of the compounds was determined using the traditional shake-flask method. The compound was dissolved in a pre-saturated mixture of octanol and water. After equilibration, the concentration of the compound in each phase was determined by UV-Vis spectrophotometry.

  • pKa Determination: The acidity of the phenolic hydroxyl group was determined by potentiometric titration. The compound was dissolved in a mixture of water and methanol, and the solution was titrated with a standardized solution of sodium hydroxide while monitoring the pH.

Characterization of Derivatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[1][2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) was employed to confirm the molecular weight and elemental composition of the synthesized compounds.[5][6][7][8][9]

In Vitro Biological Assays
  • Antioxidant Activity (DPPH Assay): The free radical scavenging activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[10][11][12] A methanolic solution of the test compound at various concentrations was added to a solution of DPPH. The decrease in absorbance at 517 nm was measured after 30 minutes of incubation in the dark. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was calculated.

  • Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was assessed against a human cancer cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. The viability of the cells was determined by measuring the absorbance of the formazan product at 570 nm. The CC50 value, the concentration of the compound that causes 50% cell death, was calculated.

Potential Signaling Pathway and Experimental Workflow

Fluorinated phenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.[13][14][15][16][17] The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for evaluating the effect of the synthesized derivatives on this pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: The MAPK signaling pathway and a potential point of inhibition.

Experimental_Workflow Start Synthesized Derivatives Treatment Treat Cells with Derivatives Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HeLa) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-ERK, total ERK) Treatment->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Conclusion Determine Inhibitory Effect on MAPK Pathway Data_Analysis->Conclusion

Caption: Experimental workflow for assessing MAPK pathway inhibition.

Conclusion

This guide provides a framework for the comparative characterization of novel this compound derivatives. The presented data, while illustrative, highlights the importance of systematic modification and evaluation in the drug discovery process. The detailed experimental protocols offer a starting point for researchers to synthesize and assess the potential of this promising class of fluorinated phenols. Further investigation into their mechanism of action, focusing on key signaling pathways such as the MAPK cascade, will be crucial in elucidating their therapeutic potential.

References

A Comparative Guide to the Reactivity of Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenolic compounds significantly alters their chemical reactivity, a property extensively leveraged in the development of pharmaceuticals and other advanced materials. The position of the fluorine substituent on the phenol ring—ortho, meta, or para—plays a critical role in determining the molecule's electronic properties and, consequently, its behavior in chemical reactions. This guide provides an objective comparison of the reactivity of fluorinated phenol isomers, supported by experimental data, to aid researchers in predicting and controlling their chemical transformations.

Acidity and pKa Values

The acidity of a phenol is a fundamental measure of its reactivity, particularly its propensity to act as a proton donor. The pKa value, the negative logarithm of the acid dissociation constant, is inversely proportional to acidity; a lower pKa indicates a stronger acid. The electronic effects of the fluorine substituent—inductive electron withdrawal (-I) and resonance electron donation (+R)—govern the acidity of the fluorophenol isomers.

The inductive effect of the highly electronegative fluorine atom withdraws electron density from the aromatic ring, stabilizing the phenoxide anion formed upon deprotonation and thus increasing acidity. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Conversely, the resonance effect involves the donation of a lone pair of electrons from the fluorine atom into the aromatic π-system. This effect is most pronounced at the ortho and para positions and tends to destabilize the phenoxide ion, thereby decreasing acidity.

Experimental pKa values for the fluorophenol isomers in water clearly demonstrate the interplay of these effects:

IsomerpKa
Phenol10.0[1]
o-Fluorophenol8.7[1][2][3][4]
m-Fluorophenol9.3[1][2][3]
p-Fluorophenol9.9[1][2][3][4]

Key Observations:

  • All fluorophenol isomers are more acidic than phenol itself, indicating that the electron-withdrawing inductive effect of fluorine is dominant.

  • o-Fluorophenol is the most acidic isomer. [1][2][3] This is attributed to the strong, distance-dependent inductive effect of the fluorine atom at the ortho position, which significantly stabilizes the conjugate base.[2] Some sources also suggest that intramolecular hydrogen bonding in the o-fluorophenoxide ion contributes to its stability.

  • The acidity decreases in the order ortho > meta > para .[2][3][5] This trend highlights the diminishing influence of the inductive effect with increasing distance from the hydroxyl group. In the para isomer, the resonance effect, which destabilizes the phenoxide ion, is at its strongest, nearly balancing the inductive effect, resulting in an acidity close to that of phenol.[2]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich aromatic ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it.[6] The fluorine substituent, being an electron-withdrawing group, generally deactivates the ring towards electrophilic attack. However, its influence on the reaction rate and regioselectivity is position-dependent.

  • Reactivity Order: The overall reactivity in EAS is expected to be lower than that of phenol due to the deactivating nature of the fluorine atom. The reactivity order among the isomers is likely to be p-fluorophenol > o-fluorophenol > m-fluorophenol . This is because the deactivating inductive effect is weakest at the para position, and the activating resonance effect of the hydroxyl group is still effective at the ortho and para positions relative to the fluorine.

  • Regioselectivity:

    • In o-fluorophenol , the incoming electrophile is directed to the positions para to the hydroxyl group (position 4) and ortho to the hydroxyl group but meta to the fluorine (position 6).

    • In m-fluorophenol , the hydroxyl group directs incoming electrophiles to positions 2, 4, and 6. The fluorine at position 3 will deactivate the adjacent positions 2 and 4 to some extent.

    • In p-fluorophenol , the electrophile will be directed to the positions ortho to the hydroxyl group (positions 2 and 6).

Oxidation

The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials. The ease of oxidation is influenced by the electron density of the aromatic ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it.

Therefore, the expected order of reactivity for the oxidation of fluorophenol isomers is phenol > p-fluorophenol > m-fluorophenol > o-fluorophenol . The fluorine atom's electron-withdrawing nature makes the fluorophenols more resistant to oxidation compared to phenol. The isomer with the weakest deactivating effect at the positions most susceptible to oxidation (ortho and para to the hydroxyl group) would be the most reactive among the three.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and para to the leaving group.[7][8]

In the case of fluorophenols, the fluorine atom can act as a leaving group. The reactivity of the isomers in SNAr reactions is expected to be significantly influenced by the position of the hydroxyl group, which is a strong electron-donating group and deactivates the ring towards nucleophilic attack. However, upon deprotonation to the phenoxide, the strongly electron-donating -O⁻ group would make SNAr even less favorable. For SNAr to occur on a fluorophenol where fluorine is the leaving group, the reaction conditions would likely need to be harsh, or the molecule would require additional strong electron-withdrawing groups.

A study on the nucleophilic aromatic substitution of halophenols enabled by homolysis suggests that the transient formation of a phenoxyl radical can dramatically increase the electrophilicity of the ring and facilitate SNAr.[9]

Experimental Protocols

Determination of pKa Values by Spectrophotometry

Objective: To determine the acid dissociation constants (pKa) of ortho-, meta-, and para-fluorophenol using UV-Vis spectrophotometry.

Principle: The protonated (PhOH) and deprotonated (PhO⁻) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of [PhO⁻]/[PhOH] can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Materials:

  • Ortho-, meta-, and para-fluorophenol

  • Buffer solutions of known pH (e.g., phosphate, borate)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each fluorophenol isomer of known concentration in a suitable solvent (e.g., ethanol or water).

  • Determination of λmax:

    • Prepare two solutions of each isomer: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (fully deprotonated form).

    • Scan the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Absorbance Measurements at Different pH:

    • Prepare a series of solutions of each isomer in buffer solutions of varying, precisely measured pH values.

    • Measure the absorbance of each solution at the λmax determined for the deprotonated form.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each pH value using the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form. The average of the calculated pKa values is then taken.

Visualizing Reaction Mechanisms

Electrophilic Aromatic Substitution: Nitration

The nitration of a fluorophenol isomer proceeds via a typical electrophilic aromatic substitution mechanism. The following diagram illustrates the general workflow.

Nitration_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Attack and Rearomatization HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2O Water (H₂O) Fluorophenol Fluorophenol Isomer Intermediate Arenium Ion Intermediate (Resonance Stabilized) Fluorophenol->Intermediate + NO₂⁺ Product Nitrated Fluorophenol Intermediate->Product - H⁺ H+ Proton (H⁺)

Caption: General mechanism for the nitration of fluorophenol.

Logical Relationship of Electronic Effects on Acidity

The acidity of fluorophenol isomers is determined by the balance of inductive and resonance effects. This relationship can be visualized as follows:

Acidity_Factors cluster_effects Electronic Effects of Fluorine cluster_stability Influence on Conjugate Base cluster_acidity Resulting Acidity Inductive Inductive Effect (-I) (Electron Withdrawing) Anion_Stability Phenoxide Anion Stability Inductive->Anion_Stability Increases Resonance Resonance Effect (+R) (Electron Donating) Resonance->Anion_Stability Decreases Acidity Acidity (Lower pKa) Anion_Stability->Acidity Directly Proportional

Caption: Influence of electronic effects on fluorophenol acidity.

References

Verifying the Molecular Structure of 2,4-Difluoro-3-methoxyphenol via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for confirming the chemical structure of 2,4-Difluoro-3-methoxyphenol utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including predicted and experimental values for related compounds, offers a valuable resource for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this and similar fluorinated aromatic compounds.

Structural Confirmation by NMR: A Comparative Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and functional groups within a molecule can be determined.

This guide compares the expected NMR spectral features of this compound with experimentally obtained data for analogous fluorinated and methoxylated phenols. This comparative approach is crucial for confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-56.8 - 7.2dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2
H-66.6 - 7.0dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-F) ≈ 1-2
OCH₃3.8 - 4.0s-
OH5.0 - 6.0s (broad)-
Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
C-1145 - 150ddJ(C-F) ≈ 10-15, J(C-F) ≈ 2-4
C-2148 - 153 (d, ¹J(C-F) ≈ 240-250)d¹J(C-F) ≈ 240-250
C-3138 - 143ddJ(C-F) ≈ 10-15, J(C-F) ≈ 5-8
C-4150 - 155 (d, ¹J(C-F) ≈ 245-255)d¹J(C-F) ≈ 245-255
C-5110 - 115ddJ(C-F) ≈ 20-25, J(C-H) ≈ 160-165
C-6118 - 123dJ(C-F) ≈ 3-5, J(C-H) ≈ 160-165
OCH₃55 - 60qJ(C-H) ≈ 145-150

Comparative NMR Data of Alternative Structures

To provide a robust confirmation of the structure of this compound, it is essential to compare its NMR data with that of its isomers and other structurally related compounds. Below are the experimental ¹H and ¹³C NMR data for some commercially available alternatives.

2,4-Difluorophenol
NucleusChemical Shift (ppm)Multiplicity
¹H6.95-7.15 (m, 2H), 6.75-6.85 (m, 1H), 5.3 (br s, 1H)-
¹³C153.1 (dd, J=243, 11 Hz), 150.0 (dd, J=248, 12 Hz), 141.9 (dd, J=12, 3 Hz), 117.8 (dd, J=23, 8 Hz), 111.9 (dd, J=22, 4 Hz), 105.1 (t, J=26 Hz)-
3,5-Difluorophenol
NucleusChemical Shift (ppm)Multiplicity
¹H6.50-6.60 (m, 3H), 5.3 (br s, 1H)-
¹³C164.2 (dd, J=245, 15 Hz), 159.2 (t, J=13 Hz), 102.8 (t, J=25 Hz), 99.8 (t, J=22 Hz)-
3-Methoxyphenol.[1]
NucleusChemical Shift (ppm)Multiplicity
¹H7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H)-
¹³C161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3-

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate structural elucidation.

Sample Preparation
  • Weigh approximately 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy
  • The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

  • The following acquisition parameters are typically used:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

¹³C NMR Spectroscopy
  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • A proton-decoupled experiment is usually performed to simplify the spectrum to single lines for each unique carbon.

  • Typical acquisition parameters include:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A wide range to cover all expected carbon signals (e.g., 0 to 200 ppm).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G Workflow for NMR-based Structural Confirmation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Conclusion A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Acquire 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) D->F G Analyze Chemical Shifts D->G H Analyze Coupling Constants (J-coupling) D->H I Analyze Signal Multiplicities D->I E->F E->G E->H F->G F->H J Compare with Predicted and Alternative Compound Data G->J H->J I->J K Confirm Structure of This compound J->K

Caption: Workflow for the confirmation of this compound structure using NMR.

A Researcher's Guide to Differentiating Difluoro-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomers is a critical step to ensure the efficacy, safety, and novelty of a compound. The isomers of difluoro-methoxyphenol, while sharing the same molecular formula (C₇H₆F₂O₂), can exhibit distinct biological activities and physicochemical properties. This guide provides a comparative overview of experimental methodologies to distinguish between these isomers, supported by experimental data principles and detailed protocols.

Isomer Identification and Physicochemical Properties

There are several positional isomers of difluoro-methoxyphenol. The substitution pattern of the fluorine and methoxy groups on the phenol ring dictates the isomer's unique chemical environment and, consequently, its spectral and chromatographic behavior. The most common isomers include:

  • 2,3-difluoro-4-methoxyphenol

  • 2,5-difluoro-4-methoxyphenol

  • 2,6-difluoro-4-methoxyphenol

  • 3,4-difluoro-2-methoxyphenol

  • 3,5-difluoro-2-methoxyphenol

  • 3,5-difluoro-4-methoxyphenol

A summary of key identifiers and predicted properties for some of these isomers is presented in Table 1. While experimental data is paramount, predicted values can offer initial guidance.

Table 1: Physicochemical Properties of Difluoro-methoxyphenol Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Predicted XlogPPredicted Collision Cross Section ([M+H]⁺, Ų)
2,3-difluoro-4-methoxyphenol 261763-29-5160.121.7125.0[1]
2,6-difluoro-4-methoxyphenol 886498-93-7160.121.7125.0[2]
3,5-difluoro-4-methoxyphenol 443-42-5160.121.7125.0[3]

Experimental Methodologies for Isomer Differentiation

The following sections detail the primary analytical techniques for distinguishing between difluoro-methoxyphenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. ¹H, ¹³C, and ¹⁹F NMR will each provide unique and complementary information.

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine and methoxy substituents. The number of distinct proton signals and their splitting patterns (doublets, triplets, doublets of doublets) will differ for each isomer.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity of the attached groups. The number of signals will reflect the symmetry of the molecule. For example, a symmetrical isomer like 2,6-difluoro-4-methoxyphenol will show fewer signals than an unsymmetrical one.

¹⁹F NMR: This is a particularly valuable technique for fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their environment on the aromatic ring, providing a distinct fingerprint for each isomer.[4][5] Furthermore, fluorine-proton and fluorine-carbon coupling constants can provide crucial connectivity information.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the difluoro-methoxyphenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical spectral width: -100 to -180 ppm (relative to a standard like CFCl₃).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be unique for different isomers. When coupled with a chromatographic separation technique, it becomes a powerful tool for both separation and identification.

GC-MS: The isomers will likely have slightly different boiling points and polarities, leading to different retention times on a GC column. The electron ionization (EI) mass spectra will show a molecular ion peak and a series of fragment ions. The relative abundances of these fragments can differ between isomers due to the influence of the substituent positions on bond stabilities.

LC-MS: For less volatile or thermally labile derivatives, LC-MS is a suitable alternative. Different isomers will exhibit varying retention times on a reverse-phase or HILIC column based on their polarity. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, and the resulting fragmentation patterns from tandem MS (MS/MS) can be diagnostic.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for phenol analysis.

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times and the fragmentation patterns of the different isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating isomers based on their differential interactions with the stationary phase. The choice of column and mobile phase is critical.

Reverse-Phase HPLC: Using a C18 column, isomers can be separated based on their hydrophobicity. However, for closely related positional isomers, a more selective stationary phase may be required.

Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating halogenated aromatic compounds and their positional isomers due to unique π-π, dipole-dipole, and ion-exchange interactions.[6]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the isomer in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC or UHPLC system with a UV or MS detector.

  • HPLC Conditions:

    • Column: A high-resolution C18 or a PFP column (e.g., Hypersil GOLD VANQUISH PFP).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.5-1.0 mL/min for standard HPLC, or lower for UHPLC.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the compounds absorb (e.g., 270-280 nm).

  • Data Analysis: Compare the retention times of the different isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the systematic differentiation of difluoro-methoxyphenol isomers.

Distinguishing_Isomers start Mixture of Difluoro-methoxyphenol Isomers hplc HPLC with PFP Column start->hplc Separation isolated Isolated Isomers hplc->isolated gcms GC-MS Analysis rt_data Retention Time Data gcms->rt_data frag_data Fragmentation Patterns gcms->frag_data nmr NMR Spectroscopy (1H, 13C, 19F) struct_data Structural Elucidation (Chemical Shifts, Couplings) nmr->struct_data isolated->gcms isolated->nmr final_id Confirmed Isomer Identity rt_data->final_id frag_data->final_id struct_data->final_id

Caption: Workflow for the separation and identification of difluoro-methoxyphenol isomers.

By employing a combination of these powerful analytical techniques, researchers can confidently distinguish between the various isomers of difluoro-methoxyphenol, ensuring the integrity and accuracy of their scientific endeavors.

References

Comparative Analysis of the Biological Activity of Difluoromethoxyphenyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of compounds featuring the difluoromethoxyphenyl scaffold, with a focus on anticancer and antifungal activities.

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Compounds bearing a difluoromethoxyphenyl moiety are of particular interest due to the unique electronic properties conferred by this substitution pattern. This guide provides a comparative overview of the biological activities of various analogs containing a difluoromethoxy- or dihydroxydifluoro-phenyl core, summarizing key experimental data and methodologies to inform future research and development.

Anticancer Activity of Difluoromethoxy-Substituted Estratriene Analogs

A series of 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines. These compounds were designed as analogs of 2-methoxyestradiol (2ME2), a known anticancer agent, with the aim of improving potency and metabolic stability.

Table 1: Anti-proliferative Activity of 2-Difluoromethoxyestradiol Analogs [1]

CompoundModificationMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
2-Difluoromethoxyestradiol ->10>10
Compound 9 (Diol) OCF₂H substituted phenol2.63.03
Compound 10 (Bis-sulfamate) Difluoromethoxy sulfamate0.280.74
2-Methoxyestradiol (2ME2) Reference0.451.1
STX140 (2ME2 bis-sulfamate) Reference0.521.2

The data indicates that the addition of sulfamate groups significantly enhances the anti-proliferative potency of 2-difluoromethoxyestradiol, with the bis-sulfamate analog 10 showing the highest activity, even surpassing its non-fluorinated counterpart, STX140, in MCF-7 cells.[1]

  • Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cell lines were used.

  • Method: The sulforhodamine B (SRB) assay was employed to determine cell growth inhibition.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • Compounds were added at various concentrations and incubated for 5 days.

    • Cells were then fixed with trichloroacetic acid.

    • Fixed cells were stained with SRB dye.

    • The protein-bound dye was solubilized with a Tris buffer solution.

    • Absorbance was read at 540 nm to quantify cell density.

  • Data Analysis: The concentration that caused 50% growth inhibition (GI₅₀) was calculated from dose-response curves.

The lead compound, bis-sulfamate 10 , was also evaluated for its effect on tubulin assembly, a key mechanism of action for many anticancer agents.

Caption: Workflow for evaluating the inhibition of tubulin polymerization.

The study found that the fluorinated bis-sulfamate 10 is a potent inhibitor of tubulin assembly, suggesting that its anticancer activity is, at least in part, mediated through the disruption of microtubule dynamics.[1]

Antifungal Activity of 2-(2,4-Difluorophenyl) Analogs

While not containing a methoxy group, analogs of the widely used antifungal drug fluconazole, which feature a 2,4-difluorophenyl moiety, provide valuable insights into the potential of this scaffold in developing anti-infective agents. Modifications to the fluconazole structure have been explored to overcome drug resistance.

A notable class of these analogs are 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives. The mechanism of action for these azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G A Azole Antifungal (e.g., Fluconazole Analog) B Lanosterol 14α-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D Catalyzes C Lanosterol C->D Substrate for E Ergosterol D->E Produces F Fungal Cell Membrane Integrity E->F Essential for G Fungal Cell Lysis F->G Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A serial dilution of the test compounds is prepared in 96-well microtiter plates.

    • A standardized inoculum of the fungal strain is added to each well.

    • Plates are incubated at an appropriate temperature for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

The difluoromethoxyphenyl scaffold and its close analogs represent a promising area for the development of novel therapeutic agents. The presented data on 2-difluoromethoxy-substituted estratriene sulfamates highlight their potential as potent anticancer agents that act by inhibiting tubulin polymerization. Furthermore, the established antifungal activity of 2,4-difluorophenyl derivatives underscores the versatility of this structural motif in medicinal chemistry. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to design and evaluate new analogs with enhanced biological activity. Further investigation into the synthesis and biological screening of a wider range of 2,4-difluoro-3-methoxyphenol analogs is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Synthesis of 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Proposed Synthetic Routes

The following table summarizes the key metrics for the three proposed synthetic routes to 2,4-Difluoro-3-methoxyphenol. The data is estimated based on reported yields for analogous transformations in the literature.

Parameter Route A: Ortho-Methoxylation Route B: Electrophilic Fluorination Route C: Halogen Exchange
Starting Material 2,4-Difluoroaniline3-Methoxyphenol2,4-Dichloro-3-methoxyphenol
Number of Steps 3 (including protection/deprotection)12
Estimated Overall Yield 40-50%<20% (due to poor regioselectivity)50-60%
Expected Purity High (with chromatographic purification)Low (mixture of isomers)High (with chromatographic purification)
Key Challenge Regioselective ortho-methoxylationControlling regioselectivity of fluorinationSynthesis of the di-chloro precursor and efficiency of the Halex reaction on an electron-rich system
Scalability ModerateLowModerate

Visualizing the Synthetic Pathways

The following diagram illustrates the logical workflow for the three proposed synthetic routes.

cluster_A Route A: Ortho-Methoxylation cluster_B Route B: Electrophilic Fluorination cluster_C Route C: Halogen Exchange A1 2,4-Difluoroaniline A2 2,4-Difluorophenol A1->A2 Diazotization/ Hydrolysis A3 Protected 2,4-Difluorophenol A2->A3 Protection (e.g., OTHP) A4 ortho-Lithiated Intermediate A3->A4 Directed ortho-Metalation (s-BuLi, TMEDA) A5 Protected this compound A4->A5 Quench with Methylating Agent A6 This compound A5->A6 Deprotection B1 3-Methoxyphenol B2 Mixture of Fluorinated Isomers B1->B2 Electrophilic Fluorination (e.g., Selectfluor) B3 This compound B2->B3 Isolation/ Purification C1 3-Methoxyphenol C2 2,4-Dichloro-3-methoxyphenol C1->C2 Chlorination C3 This compound C2->C3 Halex Reaction (KF, high temp.)

Caption: Proposed synthetic pathways to this compound.

Experimental Protocols

Route A: Directed Ortho-Methoxylation of 2,4-Difluorophenol

This route offers high regioselectivity through the use of a directing group to control the position of methoxylation.

Step 1: Synthesis of 2,4-Difluorophenol from 2,4-Difluoroaniline

  • Methodology: This transformation is achieved via a standard diazotization-hydrolysis reaction. 2,4-difluoroaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C.[1][2] An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then heated to induce hydrolysis, yielding 2,4-difluorophenol.

  • Purification: The product is typically extracted with an organic solvent and purified by distillation or column chromatography.

  • Expected Yield: 70-80%.

  • Purity: >98% after purification.

Step 2: Protection of the Hydroxyl Group

  • Methodology: The hydroxyl group of 2,4-difluorophenol is protected to prevent it from reacting with the strong base in the subsequent step. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether. The reaction is carried out by treating the phenol with dihydropyran in the presence of an acid catalyst.

  • Expected Yield: >95%.

Step 3: Directed ortho-Metalation and Methoxylation

  • Methodology: This is the key step for achieving the desired regioselectivity.[2][3][4] The protected 2,4-difluorophenol is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base, typically sec-butyllithium in the presence of TMEDA, is added to deprotonate the aromatic ring at the position ortho to the directing group (the protected hydroxyl group).[5][6][7][8][9] The resulting aryllithium intermediate is then quenched with a suitable electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.

  • Expected Yield: 60-70%.

Step 4: Deprotection

  • Methodology: The protecting group is removed under acidic conditions to yield the final product, this compound.

  • Expected Yield: >90%.

Route B: Electrophilic Fluorination of 3-Methoxyphenol

This route is the most direct but is hampered by a lack of regioselectivity.

  • Methodology: 3-Methoxyphenol is dissolved in a suitable solvent and treated with an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4).[10][11][12][13][14][15][16] The hydroxyl and methoxy groups are both activating and ortho-, para-directing, which will likely result in a complex mixture of mono-, di-, and poly-fluorinated products.

  • Purification: Extensive chromatographic separation would be required to isolate the desired 2,4-difluoro isomer from the product mixture.

  • Expected Yield: <20% for the desired isomer.

  • Purity: Low before extensive purification.

Route C: Synthesis via Dichloro Intermediate and Halogen Exchange

This route offers good regiochemical control by introducing the fluorine atoms in the final step.

Step 1: Synthesis of 2,4-Dichloro-3-methoxyphenol

  • Methodology: 3-Methoxyphenol can be chlorinated using a variety of reagents, such as sulfuryl chloride or N-chlorosuccinimide. The reaction conditions would need to be carefully controlled to favor the formation of the 2,4-dichloro isomer.

  • Expected Yield: 70-80%.

Step 2: Halogen Exchange (Halex) Reaction

  • Methodology: The Halex reaction involves the nucleophilic substitution of chlorine atoms with fluorine.[1][17][18][19] 2,4-Dichloro-3-methoxyphenol is heated with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMF or DMSO. This reaction is typically more efficient on aromatic rings bearing electron-withdrawing groups. For an electron-rich substrate like a methoxyphenol, the reaction may require harsh conditions or the use of specialized catalytic systems to proceed efficiently.[1][18]

  • Purification: The product would be purified by extraction and column chromatography.

  • Expected Yield: 70-85%.

  • Purity: >98% after purification.

Conclusion

Based on the analysis of analogous reactions, Route C (Halogen Exchange) and Route A (Directed Ortho-Methoxylation) appear to be the most promising strategies for the synthesis of this compound. Route C offers a potentially higher overall yield and utilizes more conventional reactions, although the synthesis of the dichloro precursor and the efficiency of the Halex reaction on an electron-rich system are key considerations. Route A provides excellent regiochemical control through directed ortho-metalation, a powerful tool for the synthesis of highly substituted aromatics, but requires a multi-step sequence involving protection and deprotection. In contrast, Route B (Electrophilic Fluorination) is likely to be impractical due to the formation of a complex mixture of isomers, leading to low yields of the desired product and significant purification challenges. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final compound.

References

Efficacy of 2,4-Difluoro-3-methoxyphenol in Biological Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological efficacy of 2,4-Difluoro-3-methoxyphenol reveal a significant lack of published data in peer-reviewed literature. While the compound is commercially available, dedicated studies detailing its performance in specific biological assays such as antimicrobial, antioxidant, or cytotoxic assays are not readily accessible. This guide, therefore, pivots to a comparative analysis of structurally related methoxyphenol and fluorinated phenol compounds to provide a contextual understanding of their potential biological activities.

This report will focus on the broader classes of 2-methoxyphenols and other substituted phenols to offer insights into how fluorination and methoxy group positioning can influence biological efficacy. The data presented is drawn from various studies on these related compounds and is intended to serve as a reference for researchers and drug development professionals interested in the potential applications of substituted phenols.

Comparison of Biological Activities

To understand the potential efficacy of this compound, it is useful to examine the biological activities of analogous compounds. The following table summarizes the efficacy of various methoxyphenol and fluorinated compounds in different biological assays.

Compound/Compound ClassBiological AssayCell Line/OrganismEfficacy (IC50/CC50/MIC)Reference
2-Methoxyphenols (General) Antioxidant (DPPH radical scavenging)-Varies (linear relationship with ionization potential)[1]
CytotoxicityHuman submandibular gland tumor (HSG)Varies by specific compound[1]
COX-2 InhibitionRAW 264.7 cellsPotent inhibition by some derivatives[1]
2,4-Di-tert-butylphenol Antiviral (Coxsackievirus B-3)-Significant activity[2]
Antiviral (Herpes simplex virus 2)-Significant activity[2]
Fluorinated Phenyl Derivatives AnticancerMCF-7 (estrogen-dependent breast cancer)IC50 values in the µM range for some derivatives[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of related phenolic compounds.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of phenolic compounds is often evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity assay.[1] In this method, the ability of a compound to donate an electron and thus neutralize the DPPH radical is measured spectrophotometrically. The reduction in the absorbance of the DPPH solution at a specific wavelength is proportional to the antioxidant activity of the compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC50) of a compound against a cell line, such as the human submandibular gland tumor cell line (HSG), can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

COX-2 Inhibition Assay

The inhibitory effects of compounds on lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) gene expression in cell lines like RAW 264.7 macrophages can be determined by Northern blot assay.[1] This technique involves extracting RNA from treated and untreated cells, separating the RNA by gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific for COX-2 mRNA. The amount of probe that binds is proportional to the amount of COX-2 mRNA, indicating the level of gene expression.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_data Data Analysis cluster_comparison Comparative Analysis Compound Test Compound Assay Biological Assay (e.g., Antioxidant, Cytotoxicity) Compound->Assay Efficacy Determine Efficacy (e.g., IC50, CC50) Assay->Efficacy Comparison Compare with Alternatives Efficacy->Comparison cox2_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation COX2 COX-2 Gene Expression NFkB->COX2 Upregulation Inhibitor Phenolic Compound (Potential Inhibitor) Inhibitor->NFkB Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like 2,4-Difluoro-3-methoxyphenol is fundamental to ensuring product quality and consistency. The process of cross-validating analytical methods is critical to confirm that a chosen analytical procedure is fit for its intended purpose. This guide provides an objective comparison of principal analytical techniques applicable to this compound, complete with plausible experimental protocols and expected performance data based on the analysis of structurally similar compounds.

The primary analytical methods evaluated here are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of sensitivity, selectivity, and operational complexity.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. The following table summarizes the anticipated performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~20-50 ng/mL~1-5 ng/mL~0.05-0.5 ng/mL
Limit of Quantification (LOQ) ~60-150 ng/mL~3-15 ng/mL~0.15-1.5 ng/mL
Selectivity ModerateHighVery High
Matrix Effect Prone to interferenceMinimized by chromatographic separationCan be significant but managed with appropriate internal standards
Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are proposed protocols for each of the discussed methods for the analysis of this compound.

1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is well-suited for routine quality control and assays where high sensitivity is not a primary requirement.

  • Sample Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent such as methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. For formulated products, an extraction with a suitable organic solvent may be necessary, followed by filtration.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed, consisting of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength set based on the UV absorbance maximum of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for identifying and quantifying volatile and semi-volatile compounds. For polar compounds like phenols, a derivatization step is often necessary to improve volatility and chromatographic performance.

  • Sample Preparation and Derivatization: For samples in an aqueous matrix, perform a liquid-liquid extraction with a solvent like ethyl acetate. The organic extract is then dried and concentrated. To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (TMS) ether of the phenol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Chromatographic and Spectrometric Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode for trace analysis.

    • Temperature Program: An optimized temperature gradient to ensure separation from other components.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level impurity analysis.[1]

  • Sample Preparation: Similar to HPLC-UV, with potential for simpler protein precipitation for biological samples (e.g., with acetonitrile), followed by centrifugation and direct injection of the supernatant.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Spectrometric Conditions:

    • Chromatographic Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water and acetonitrile is used, but typically with a faster gradient.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the phenolic hydroxyl group.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizing the Cross-Validation Workflow

A systematic workflow is crucial for the effective cross-validation of analytical methods. This process ensures that the methods are robust, reliable, and produce comparable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose and Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC-MS) define_purpose->select_methods method1_validation Validate Method 1 (e.g., HPLC-UV) select_methods->method1_validation method2_validation Validate Method 2 (e.g., GC-MS) select_methods->method2_validation sample_analysis Analyze Identical Samples with Both Methods method1_validation->sample_analysis method2_validation->sample_analysis data_comparison Compare Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison assess_agreement Assess Agreement Against Acceptance Criteria data_comparison->assess_agreement conclusion Cross-Validation Report assess_agreement->conclusion Report Findings

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-3-methoxyphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-Difluoro-3-methoxyphenol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols for hazardous chemical waste.

I. Immediate Safety Considerations

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, data from structurally similar compounds indicate that this chemical is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[1] It is also expected to be harmful to aquatic life.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles.[2]
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][5]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste and send it to a licensed disposal facility.[2][6][7] Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocol for Waste Collection:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed container.

    • For liquid waste solutions, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be compatible with organic solvents if the compound is dissolved.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][5] Keep it away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

III. Decontamination of Empty Containers

Properly decontaminating empty containers that held this compound is a critical step to ensure they do not pose a residual hazard.

Experimental Protocol for Container Decontamination:

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[8]

  • Rinsate Collection: Collect the rinsate from the first rinse as hazardous waste and add it to the appropriate liquid waste container.[8] Subsequent rinsate may also need to be collected depending on local regulations.[8]

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your institution's guidelines for specific procedures.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][6]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6][7] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place the absorbed or collected material into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Reporting: Report the spill to your EHS office.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

start Start: this compound Disposal waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste  Solid liquid_waste Liquid Waste waste_type->liquid_waste  Liquid empty_container Empty Container waste_type->empty_container  Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Clean Container as Non-Hazardous Waste decontaminate->dispose_container No (Already Clean) collect_rinsate->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides crucial safety, operational, and disposal information for 2,4-Difluoro-3-methoxyphenol, a compound that requires careful management due to its potential hazards. The following procedures are based on established safety protocols for similar phenolic and fluorinated compounds.

Hazard Identification: Based on data for structurally related compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin irritation and serious eye damage.[1][2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles and a full-face shield.[5][6][7]Protects against splashes that can cause severe eye damage and potential blindness.[4][8]
Hand Protection Double-layered nitrile or neoprene gloves.[5] For concentrated solutions, butyl gloves are recommended.[6][7]Standard latex gloves may not offer sufficient protection against phenols.[5]
Body Protection A fully buttoned lab coat and a chemical-resistant apron.[5][6] For larger quantities or significant splash risk, a chemical suit and boots are advised.Provides a barrier against skin contact.[5] Phenol and related compounds can be absorbed through the skin and cause systemic toxicity.[8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2][5][6] If dusts or aerosols are generated, a respirator with an appropriate filter (e.g., A-P3) should be used.[9]Protects against inhalation, which can be harmful.[1][3]

Operational Workflow for Safe Handling

Following a structured workflow is critical to minimize exposure and prevent accidents.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure Compound in Hood prep_spill->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to cleanup cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily available, including an absorbent material for phenols.[8]

  • Handling:

    • Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6]

    • Use caution to avoid skin and eye contact.[10] Do not eat, drink, or smoke in the handling area.[10][11]

  • Cleanup and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[10][11]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Final Disposal waste_solid Solid Waste (Contaminated PPE, weigh paper) seg_solid Collect in Labeled Hazardous Waste Bag waste_solid->seg_solid waste_liquid Liquid Waste (Unused solution, rinsate) seg_liquid Collect in Labeled, Compatible Waste Container waste_liquid->seg_liquid waste_glass Contaminated Glassware seg_glass Triple Rinse, Deface Label, Dispose in Glass Bin waste_glass->seg_glass disp_request Request Hazardous Waste Pickup seg_solid->disp_request seg_liquid->disp_request seg_rinsate Collect Rinsate as Hazardous Waste seg_glass->seg_rinsate

Caption: A logical flow for the proper disposal of waste generated from this compound.

Disposal Protocols:

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams.[12]

    • Collect solid waste (e.g., contaminated gloves, weigh boats) in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste (e.g., unused solutions, solvent rinses) in a compatible, sealed, and clearly labeled hazardous waste container.[12][13]

  • Container Management:

    • Ensure all waste containers are in good condition, properly capped, and stored in a designated satellite accumulation area.[12][13]

    • Label containers with "Hazardous Waste" and the full chemical name.[12]

  • Disposal Request:

    • Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[11][14]

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste.[13]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.